Pyrintegrin
描述
Structure
3D Structure
属性
IUPAC Name |
N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c29-19-7-10-21-17(14-19)2-1-13-28(21)22-11-12-24-23(27-22)26-18-5-8-20(9-6-18)32(30,31)25-15-16-3-4-16/h5-12,14,16,25,29H,1-4,13,15H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTZIJWDLJKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)NCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Pyrintegrin?
An In-Depth Technical Guide to the Mechanism of Action of Pyrintegrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a 2,4-disubstituted pyrimidine compound that functions as a potent β1-integrin agonist. It has demonstrated significant therapeutic potential in various research models, including promoting the survival of embryonic stem cells, inducing adipogenesis, and offering protection to podocytes. Its mechanism of action is centered around the enhancement of cell-extracellular matrix (ECM) adhesion through the activation of integrin signaling pathways. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanism of Action: β1-Integrin Agonism
This compound's primary mechanism of action is its role as an agonist for β1-integrin, a transmembrane receptor that plays a crucial role in cell adhesion, signaling, and survival. By binding to and activating β1-integrin, this compound enhances the interaction between cells and the extracellular matrix (ECM), thereby triggering downstream signaling pathways that influence a variety of cellular processes.[1][2][3] This activation helps to maintain cellular structure and function, particularly under conditions of stress or injury.
In addition to its primary target, this compound has also been shown to induce the activation of multiple growth factor receptors, including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGFR1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4] This multi-targeted activity contributes to its diverse biological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity in various assays.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 | 0.8 µM | Protection of podocytes from puromycin aminonucleoside (PAN)-induced damage | [1] |
| IC50 | 1.14 µM | Inhibition of BMP4-mediated phosphorylation of SMAD1/5 |
Signaling Pathways
This compound's activation of β1-integrin initiates a cascade of intracellular signaling events. The following diagrams, rendered in Graphviz DOT language, illustrate the key pathways involved in its podocyte-protective and adipogenic effects.
Podocyte Protection Signaling Pathway
This compound protects podocytes, the specialized cells of the kidney's filtration barrier, from injury by preserving the integrity of the actin cytoskeleton and focal adhesions.
Caption: this compound's activation of β1-integrin leads to FAK phosphorylation, maintaining actin stress fibers and focal adhesions, thus protecting podocytes from injury.
Adipogenesis Induction Signaling Pathway
This compound promotes the differentiation of adipose stem/progenitor cells (ASCs) into adipocytes by modulating the BMP and PPARγ signaling pathways.
Caption: this compound promotes adipogenesis by inhibiting the BMP-SMAD pathway and upregulating the key adipogenic transcription factors PPARγ and C/EBPα.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Podocyte Protection Assay
Objective: To assess the protective effect of this compound against puromycin aminonucleoside (PAN)-induced podocyte injury.
Methodology:
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 33°C in the presence of 10 U/mL of mouse recombinant γ-interferon to promote proliferation. To induce differentiation, cells are thermoshifted to 37°C and cultured without γ-interferon for 10-14 days.
-
Treatment: Differentiated podocytes are seeded in 96-well plates. Cells are then treated with a vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour. Subsequently, puromycin aminonucleoside (PAN) is added at a final concentration of 30 µg/mL to induce injury, and the cells are incubated for an additional 48 hours.
-
Staining and Imaging: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with phalloidin to visualize F-actin stress fibers and with antibodies against vinculin to visualize focal adhesions. Nuclei are counterstained with DAPI. Images are acquired using a high-content imaging system.
-
Quantification: Image analysis software is used to quantify cellular features such as cell shape, number and intensity of F-actin fibers, and the number and size of focal adhesions. The half-maximal effective concentration (EC50) is determined by plotting the dose-response curve of this compound's protective effect.
In Vitro Adipogenesis Assay
Objective: To evaluate the effect of this compound on the differentiation of human adipose-derived stem cells (hASCs) into adipocytes.
Methodology:
-
Cell Culture: hASCs are cultured in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Adipogenic Differentiation: To induce adipogenesis, the growth medium is replaced with an adipogenesis induction medium (AIM) typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX). Experimental groups are treated with AIM supplemented with varying concentrations of this compound.
-
Lipid Accumulation Staining: After a defined period of differentiation (e.g., 14-21 days), cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets, a hallmark of adipocytes.
-
Gene Expression Analysis: RNA is extracted from the differentiated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key adipogenic transcription factors, such as PPARγ and C/EBPα.
SMAD1/5 Phosphorylation Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on BMP4-mediated SMAD1/5 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Human adipose stem/progenitor cells (hASCs) are serum-starved for a few hours and then pre-treated with varying concentrations of this compound (0-10 µM) for 1 hour.
-
BMP4 Stimulation: Following pre-treatment, cells are stimulated with Bone Morphogenetic Protein 4 (BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD1/5 phosphorylation.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5.
-
Densitometry and IC50 Calculation: The intensity of the protein bands is quantified using densitometry. The ratio of phosphorylated SMAD1/5 to total SMAD1/5 is calculated for each treatment condition. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of SMAD1/5 phosphorylation against the logarithm of this compound concentration.
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the agonism of β1-integrin. Its ability to modulate key signaling pathways involved in cell adhesion, survival, and differentiation highlights its potential for therapeutic applications in regenerative medicine and diseases characterized by podocyte dysfunction. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound.
References
An In-depth Technical Guide on Pyrintegrin as a β1-Integrin Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrintegrin is a 2,4-disubstituted pyrimidine compound identified as a potent and selective agonist of β1-integrin.[1][2] Integrins are heterodimeric cell surface receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals critical for cell survival, proliferation, and migration.[3][4] this compound enhances cell-ECM adhesion-mediated signaling, making it a valuable tool for research and a potential therapeutic agent in contexts such as tissue regeneration and podocyte protection.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a description of the key signaling pathways it modulates.
Introduction to β1-Integrin and this compound
Integrins are composed of α and β subunits and are crucial for connecting the extracellular environment to the intracellular cytoskeleton. The β1 subunit can pair with twelve different α subunits, forming receptors for various ECM proteins like fibronectin, collagen, and laminin. The activation of β1-integrin is a key process where the receptor undergoes a conformational change, increasing its affinity for ligands. This "inside-out" and "outside-in" signaling is fundamental to cellular function.
This compound acts as an agonist, inducing the active conformation of β1-integrin. This activity promotes cell survival, particularly in stem cells, and has shown protective effects in kidney podocytes by preventing damage-induced decreases in active β1-integrin levels. It also stimulates the differentiation of human adipose stem cells into adipocytes by upregulating key transcription factors like PPARγ and C/EBPα.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that characterize the activity of this compound and other relevant integrin modulators.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Description |
|---|---|---|---|
| IC50 | 1.14 µM | hASCs | Inhibition of BMP4-mediated phosphorylation of SMAD1/5. |
| Effective Conc. | 1 µM | Cultured Podocytes | Prevents loss of F-actin fibers and focal adhesions. |
| Effective Conc. | 0-10 µM | hASCs | Dose-dependently inhibits BMP4-mediated SMAD1/5 phosphorylation. |
Table 2: Comparative Activity of Other Integrin Agonists
| Compound | Target Integrin | EC50 / IC50 | Activity Type |
|---|---|---|---|
| α5β1 integrin agonist-1 | α5β1 | EC50 = 1.5 nM | Agonist |
| α5β1 integrin agonist-1 | α4β1 | IC50 = 2.99 µM | Antagonist |
| Integrin modulator 1 | α4β1 | EC50 = 12.9 nM | Agonist |
| LT25 | α5β1 | EC50 = 9.9 nM | Agonist |
| Leukadherin-1 | CD11b/CD18 | EC50 = 4 µM | Agonist |
| αMβ2 integrin agonist-1 | αMβ2 | EC50 = 1.4 nM | Agonist |
| α5β1 integrin agonist-2 | α5β1 | EC50 = 45.98 nM | Agonist |
Signaling Pathways Modulated by this compound
Activation of β1-integrin by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK), a critical mediator of integrin signaling.
Key Signaling Events:
-
FAK Activation: Upon integrin clustering, FAK undergoes autophosphorylation at Tyr397.
-
Src Recruitment: The phosphorylated Tyr397 serves as a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates other substrates like paxillin and p130cas.
-
MAPK Pathway Activation: The FAK/Src complex can trigger the Ras-MAPK (ERK) pathway. This can occur through the adaptor protein Grb2 binding to a phosphorylated site on FAK, which then recruits Sos and activates Ras. This pathway is a key regulator of cell proliferation and gene expression.
-
PI3K/Akt Pathway Activation: FAK can also bind the p85 subunit of PI3-Kinase, leading to its activation and subsequent signaling through Akt, which is crucial for cell survival and proliferation.
Diagram: this compound-Induced β1-Integrin Signaling```dot
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="β1-Integrin\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin_Active [label="β1-Integrin\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_p [label="FAK-pY397", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; FAK_Src [label="FAK/Src\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK (ERK)\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Integrin [label="binds"]; Integrin -> Integrin_Active [label="activates"]; Integrin_Active -> FAK [label="recruits & activates"]; FAK -> FAK_p [label="autophosphorylation"]; FAK_p -> Src [label="recruits"]; Src -> FAK_p [label="binds"]; {FAK_p, Src} -> FAK_Src [arrowhead=none]; FAK_p -> PI3K [label="recruits & activates"]; FAK_Src -> Grb2_Sos [label="activates"]; PI3K -> Akt; Grb2_Sos -> Ras; Ras -> MAPK; Akt -> Survival; MAPK -> Survival; FAK_Src -> Adhesion; }
Caption: Workflow for quantifying this compound-induced cell adhesion.
Western Blot for FAK and ERK Phosphorylation
This method is used to detect the activation of downstream signaling molecules following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human adipose stem cells) and grow to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours. Treat cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-FAK (Tyr397), rabbit anti-phospho-ERK1/2, mouse anti-total FAK, mouse anti-total ERK).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion
This compound is a valuable chemical probe for studying β1-integrin biology. Its ability to specifically activate β1-integrin and its downstream signaling pathways, such as FAK and MAPK, provides a powerful tool for dissecting the roles of cell-ECM interactions in various physiological and pathological processes. The data and protocols presented in this guide offer a framework for researchers and drug developers to investigate the potential of this compound and similar β1-integrin agonists in therapeutic applications ranging from regenerative medicine to oncology.
References
The Role of Pyrintegrin in Modulating Cell-Extracellular Matrix Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrintegrin, a 2,4-disubstituted pyrimidine compound, has emerged as a potent agonist of β1-integrin, playing a crucial role in enhancing the adhesion of cells to the extracellular matrix (ECM). This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its effects on cellular signaling pathways, the actin cytoskeleton, and focal adhesions. The document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents visual representations of the underlying molecular mechanisms. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of modulating cell-ECM interactions.
Introduction
Cell adhesion to the extracellular matrix (ECM) is a fundamental biological process that governs cell survival, proliferation, migration, and differentiation. This interaction is primarily mediated by integrins, a family of transmembrane heterodimeric receptors that link the ECM to the intracellular actin cytoskeleton. The β1-integrin subunit is a key player in these processes, and its activation is critical for the formation of stable cell-matrix adhesions.
This compound has been identified as a small molecule agonist of β1-integrin.[1][2][3] It enhances cell-ECM adhesion and promotes integrin-mediated signaling.[1][2] This activity has shown therapeutic potential in various contexts, including promoting the survival of embryonic stem cells, protecting podocytes from injury, and inducing the differentiation of adipose stem/progenitor cells. This guide will explore the molecular mechanisms through which this compound exerts these effects.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
| Parameter | Cell Type | Condition | Value | Reference(s) |
| EC50 | Podocytes | Protection from Puromycin Aminonucleoside (PAN)-induced damage | 0.8 µM | |
| IC50 | Human Adipose Stem/Progenitor Cells (hASCs) | Inhibition of BMP4-mediated SMAD1/5 phosphorylation | 1.14 µM | |
| Optimal Concentration | Human Adipose Stem/Progenitor Cells (hASCs) | Adipogenic Differentiation | 2 µM | |
| In Vivo Dosage | C57BL/6J Mice | Protection from LPS-induced podocyte foot process effacement and proteinuria | 10 mg/kg (intraperitoneal injection) |
Table 1: In Vitro and In Vivo Efficacy of this compound. This table provides a summary of the effective concentrations and dosages of this compound observed in various experimental models.
| Experimental Model | This compound Concentration | Observed Effect | Reference(s) |
| PAN-treated Podocytes | 1 µM | Prevention of the loss of F-actin stress fibers and focal adhesions. | |
| Human Adipose Stem/Progenitor Cells (hASCs) | 0-10 µM (dose-dependent) | Inhibition of BMP4-mediated phosphorylation of SMAD1/5. | |
| Human Adipose Stem/Progenitor Cells (hASCs) | 2 µM, 5 µM, 10 µM | Upregulation of PPARγ and C/EBPα, promoting adipogenic differentiation. |
Table 2: Cellular and Molecular Effects of this compound. This table outlines the specific cellular and molecular changes induced by this compound treatment in different experimental systems.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the activation of β1-integrin. This activation triggers a cascade of intracellular signaling events that ultimately lead to enhanced cell-ECM adhesion. Furthermore, this compound has been shown to activate several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2, indicating a complex interplay between integrin and growth factor signaling pathways.
β1-Integrin Signaling Pathway
Upon activation by this compound, β1-integrin clusters and recruits a variety of signaling and adaptor proteins to form focal adhesions. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other proteins and initiates downstream signaling cascades.
References
- 1. Reciprocal interactions between β1-integrin and epidermal growth factor receptor in three-dimensional basement membrane breast cultures: A different perspective in epithelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β1 integrin controls EGFR signaling and tumorigenic properties of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Adipogenic Properties of Pyrintegrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the adipogenic properties of Pyrintegrin, a β1-integrin agonist. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of regenerative medicine, metabolic disease, and drug development.
Executive Summary
This compound, a 2,4-disubstituted pyrimidine, has been identified as a potent promoter of adipogenesis. It functions as a β1-integrin agonist, stimulating the differentiation of human adipose-derived stem cells (hASCs) into mature, lipid-laden adipocytes. The mechanism of action involves the upregulation of key adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα), and the concurrent inhibition of the bone morphogenetic protein (BMP) signaling pathway. This dual action effectively shifts the lineage commitment of mesenchymal stem cells towards adipogenesis and away from osteogenesis. In vitro and in vivo studies have demonstrated this compound's ability to enhance lipid accumulation, increase the secretion of adipokines such as adiponectin and leptin, and promote the formation of adipose tissue. These findings highlight this compound's potential as a therapeutic agent for soft tissue regeneration and in the study of metabolic diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the adipogenic effects of this compound.
Table 1: In Vitro Efficacy of this compound on Adipogenic Markers
| Parameter | Cell Type | This compound Concentration | Observation | Citation |
| Gene Expression | ||||
| PPARγ | hASCs | 2 µM | Significant upregulation (peak expression) | [1] |
| C/EBPα | hASCs | 2 µM | Significant upregulation (peak expression) | [1] |
| Protein Secretion | ||||
| Adiponectin | Differentiated hASCs | Not Specified | Increased secretion | [2] |
| Leptin | Differentiated hASCs | Not Specified | Increased secretion | [2] |
| Glycerol | Differentiated hASCs | Not Specified | Increased secretion | [2] |
| Total Triglycerides | Differentiated hASCs | Not Specified | Increased secretion | |
| Lipid Accumulation | ||||
| Lipid Droplets | hASCs | 2 µM | Robustly augmented accumulation | |
| Signaling Pathway Modulation | ||||
| BMP4-mediated SMAD1/5 Phosphorylation | hASCs | 0-10 µM | Dose-dependent inhibition (IC50 = 1.14 µM) |
Table 2: In Vivo Adipogenic Potential of this compound
| Experimental Model | Treatment | Outcome | Citation |
| Athymic mice with 3D-bioprinted scaffolds containing this compound-treated hASCs | Dorsal transplantation | Formation of ectopic adipose tissue expressing human PPARγ | |
| C57BL/6 mice with implanted this compound-adsorbed collagen gel | Inguinal fat pad implantation | Promotion of in situ adipogenesis by host endogenous cells |
Signaling Pathway
This compound promotes adipogenesis through a multi-faceted signaling cascade that involves the activation of β1-integrin and the inhibition of the BMP/SMAD pathway, ultimately leading to the upregulation of master adipogenic transcription factors.
Caption: this compound Signaling Pathway in Adipogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's adipogenic properties.
In Vitro Adipogenesis Assay of Human Adipose-Derived Stem Cells (hASCs)
This protocol outlines the differentiation of hASCs into adipocytes in the presence of this compound.
Materials:
-
Human Adipose-Derived Stem Cells (hASCs)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Adipogenic Induction Medium (AIM): Growth medium supplemented with adipogenic inducers (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate hASCs in tissue culture plates at a density of 2 x 10^4 cells/cm^2 and culture in Growth Medium until they reach 100% confluency.
-
Initiation of Differentiation: Two days post-confluency, replace the Growth Medium with Adipogenic Induction Medium (AIM).
-
This compound Treatment: Prepare AIM containing the desired concentration of this compound (optimal concentration for adipogenesis is 2 µM). A vehicle control (DMSO) should be run in parallel. Replace the medium every 2-3 days with fresh AIM containing this compound or vehicle.
-
Differentiation Period: Culture the cells for 14-21 days to allow for adipogenic differentiation and lipid droplet accumulation.
-
Oil Red O Staining for Lipid Accumulation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with Oil Red O staining solution for 1 hour at room temperature.
-
Wash the cells multiple times with distilled water to remove excess stain.
-
Visualize and quantify lipid droplets using light microscopy. For quantification, the stain can be extracted with isopropanol and the absorbance measured at 520 nm.
-
Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Gene Expression
This protocol is for quantifying the mRNA expression levels of adipogenic marker genes.
Materials:
-
Differentiated hASCs (from Protocol 4.1)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qRT-PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At desired time points during differentiation (e.g., day 7, 14, 21), lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the master mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
-
In Vivo Adipogenesis Model Using 3D-Bioprinted Scaffolds
This protocol describes an in vivo model to assess the adipogenic potential of this compound-treated hASCs.
Materials:
-
This compound-treated hASCs (pre-differentiated for a short period in vitro)
-
3D-bioprinted polycaprolactone (PCL) scaffolds
-
Collagen gel, type I
-
Athymic nude mice
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell Seeding in Scaffolds: Resuspend this compound-treated hASCs in a collagen gel solution and seed them into the microchannels of the 3D-bioprinted PCL scaffolds.
-
Implantation: Anesthetize the athymic nude mice. Create a subcutaneous pocket on the dorsum of each mouse and implant the cell-seeded scaffolds.
-
In Vivo Incubation: Allow the scaffolds to remain in the mice for a period of 4-8 weeks to permit tissue formation.
-
Scaffold Retrieval and Analysis:
-
Euthanize the mice and retrieve the implanted scaffolds.
-
Fix the scaffolds in 4% PFA and process for histological analysis.
-
Perform Hematoxylin and Eosin (H&E) staining to observe tissue morphology and Oil Red O staining to identify lipid-laden adipocytes.
-
Conduct immunohistochemistry or qRT-PCR for human-specific PPARγ to confirm the adipogenic differentiation of the transplanted human cells.
-
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for investigating the adipogenic properties of this compound.
Caption: Experimental Workflow for this compound Adipogenesis Studies.
References
Pyrintegrin: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Pyrintegrin," its associated targets, and all related data presented in this document are hypothetical and generated for illustrative purposes to fulfill the structural and content requirements of the prompt. No public domain information exists for a compound named this compound.
Abstract
This document provides a comprehensive technical overview of the novel small molecule inhibitor, this compound. We detail its discovery through a high-throughput screening campaign, outline a robust multi-step synthesis protocol, and present key preclinical data. This compound has been identified as a potent and selective inhibitor of Integrin-Associated Kinase 1 (IAK1), a newly characterized enzyme implicated in aberrant cellular adhesion and proliferation in certain oncological indications. This guide includes detailed experimental methodologies, tabulated quantitative data, and visualizations of the compound's mechanism and development workflow to support further investigation and development by the scientific community.
Discovery of this compound
This compound (internal designation: CSL-884) was identified from a high-throughput screening (HTS) campaign of a 500,000-compound library. The primary screen was designed to identify inhibitors of Integrin-Associated Kinase 1 (IAK1), a serine/threonine kinase whose overexpression has been correlated with poor prognosis in metastatic melanoma. The initial hit demonstrated an IC50 of 1.2 µM in a biochemical assay. A subsequent hit-to-lead optimization campaign focused on improving potency and selectivity, culminating in the discovery of this compound, which exhibits a significant improvement in inhibitory activity and favorable drug-like properties.
The logical workflow for the discovery and initial validation of this compound is outlined below.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent 4-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the central bi-aryl core.
Step 1: Synthesis of Pyrazole-Boronic Ester Commercially available 4-iodo-1H-pyrazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl2) and a base (potassium acetate) in an appropriate solvent like dioxane.
Step 2: Synthesis of Brominated Pyridine Intermediate 2-amino-4-methylpyridine is subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile to yield 2-amino-5-bromo-4-methylpyridine.
Step 3: Suzuki Coupling The pyrazole-boronic ester from Step 1 is coupled with the brominated pyridine from Step 2 using a palladium catalyst (e.g., Pd(PPh3)4) and an aqueous base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol.
Step 4: Amide Formation The resulting amino-bi-aryl intermediate is acylated using isobutyryl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM) to yield the final product, this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of IAK1. The binding of extracellular matrix (ECM) components like fibronectin to integrin receptors on the cell surface leads to the recruitment and activation of IAK1. Activated IAK1 subsequently phosphorylates the downstream effector protein, Focal Adhesion Scaffold Protein (FASP), at Serine-256. This phosphorylation event is critical for the recruitment of the GRB2/SOS complex, leading to the activation of the Ras-MAPK pathway, which promotes cell proliferation and survival. This compound, by blocking the ATP-binding pocket of IAK1, prevents the phosphorylation of FASP and effectively abrogates the downstream signaling cascade.
Quantitative Data Summary
All quantitative data for this compound (CSL-884) are summarized below. Assays were performed in triplicate, and data are presented as mean ± standard deviation.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Assay Condition |
|---|---|---|
| IAK1 IC50 | 15.2 ± 2.1 nM | ATP-Glo™ Luminescence Assay |
| Binding Affinity (Kd) | 25.8 ± 3.5 nM | Isothermal Titration Calorimetry |
| Cellular EC50 | 120.5 ± 15.3 nM | A375 Melanoma Proliferation Assay |
| p-FASP (Ser256) IC50 | 85.1 ± 9.8 nM | In-Cell Western Blot |
Table 2: Kinase Selectivity Panel (400 Kinases)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
|---|---|---|
| IAK1 | 98% | 15.2 |
| IAK2 | 65% | 850 |
| FAK | 25% | > 10,000 |
| SRC | 12% | > 10,000 |
| Other 396 kinases | < 10% | > 10,000 |
Key Experimental Protocols
IAK1 Biochemical Inhibition Assay (ATP-Glo™)
This protocol describes the method used to determine the IC50 of this compound against recombinant human IAK1.
Methodology:
-
Compound Plating: this compound is serially diluted in DMSO to create an 11-point concentration gradient. 50 nL of each concentration is acoustically dispensed into a 384-well, low-volume, white assay plate.
-
Enzyme/Substrate Addition: A solution containing 5 nM recombinant IAK1 and 200 nM biotinylated FASP peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) is prepared. 5 µL is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of 20 µM ATP solution (final concentration 10 µM, matching Km). The plate is briefly centrifuged.
-
Incubation: The reaction is allowed to proceed for 60 minutes at room temperature.
-
Signal Generation: 10 µL of ATP-Glo™ Kinase Assay reagent (Promega) is added to each well to simultaneously stop the reaction and measure the amount of remaining ATP.
-
Luminescence Reading: The plate is incubated for an additional 10 minutes in the dark to stabilize the luminescent signal, which is then read on a compatible plate reader (e.g., EnVision).
-
Data Analysis: The raw luminescence data is normalized to high (DMSO vehicle) and low (no enzyme) controls. The resulting percent inhibition values are plotted against the logarithm of this compound concentration and fitted to a four-parameter dose-response curve to determine the IC50.
Cellular Proliferation Assay (A375 Melanoma)
Methodology:
-
Cell Seeding: A375 human melanoma cells are seeded into 96-well clear-bottom plates at a density of 3,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and allowed to adhere overnight.
-
Compound Treatment: The following day, media is replaced with fresh media containing this compound at various concentrations (typically from 10 µM down to 0.1 nM in a 9-point dilution series).
-
Incubation: Cells are incubated with the compound for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Measurement: After the incubation period, 20 µL of CellTiter-Blue® Reagent (Promega) is added to each well. The plates are incubated for another 2-4 hours.
-
Fluorescence Reading: The fluorescence is read on a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence data is normalized to vehicle-treated controls, and the EC50 value is calculated using a non-linear regression curve fit.
Pyrintegrin: A Technical Guide to its Activation of FGFR1, IGFR1, EGFR1, and HER2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrintegrin, a 2,4-disubstituted pyrimidine, is a novel small molecule known for its dual activity as a β1 integrin agonist and an activator of multiple receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in activating these four key RTKs. This document summarizes the available quantitative data, outlines detailed experimental protocols for characterizing its activity, and presents visual representations of the associated signaling pathways.
Introduction
This compound has emerged as a significant tool in stem cell research, particularly for its ability to enhance the survival of human embryonic stem cells after dissociation.[1] Its mechanism is attributed to the activation of β1 integrin and the concurrent activation of several critical growth factor receptors.[1] This dual-action capability makes this compound a molecule of interest for applications in regenerative medicine and as a potential therapeutic agent. Understanding the specifics of its interaction with FGFR1, IGF-1R, EGFR, and HER2 is crucial for elucidating its biological functions and exploring its therapeutic potential.
Quantitative Data Summary
The publicly available quantitative data on the direct activation of FGFR1, IGFR1, EGFR1, and HER2 by this compound is limited. The primary literature referenced in commercial product descriptions ("Xu et al.") was not accessible through the conducted searches, preventing the inclusion of specific binding affinities or activation potencies for these receptors. However, some quantitative data regarding this compound's other biological activities have been reported.
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 (Podocyte Protection) | 0.8 µM | Podocytes | Functional EC50 for protection against puromycin aminonucleoside-induced damage, likely mediated by β1 integrin activation. | Not explicitly cited, but referenced in the context of integrin agonism. |
| IC50 (SMAD1/5 Phosphorylation Inhibition) | 1.14 µM | Human Adipose Stem Cells (hASCs) | Inhibition of BMP4-mediated phosphorylation of SMAD1/5. This is an inhibitory effect on a non-target pathway. | [2] |
Note: The absence of direct activation data for FGFR1, IGFR1, EGFR1, and HER2 in this table highlights a significant gap in the current publicly available literature.
Signaling Pathways Activated by this compound
This compound's activation of FGFR1, IGFR1, EGFR1, and HER2 is expected to trigger their respective downstream signaling cascades. While the specific downstream effects directly attributable to this compound are not fully detailed in the available literature, the canonical pathways for each receptor are well-established.
FGFR1 Signaling Pathway
Activation of FGFR1 typically leads to the recruitment of adaptor proteins such as FRS2, which in turn activates the Ras/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.
IGFR1 Signaling Pathway
Upon activation, IGF-1R recruits and phosphorylates IRS proteins, leading to the activation of the PI3K/AKT and Ras/MAPK pathways, which are critical for cell growth, proliferation, and metabolism.
EGFR Signaling Pathway
EGFR activation initiates multiple signaling cascades, most notably the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.
HER2 Signaling Pathway
HER2, which does not have a known direct ligand, typically heterodimerizes with other EGFR family members. Its activation, potentially induced by this compound, would lead to potent downstream signaling through the PI3K/AKT and Ras/MAPK pathways, driving cell proliferation and survival.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that could be employed to characterize the activation of FGFR1, IGFR1, EGFR1, and HER2 by this compound.
Receptor Phosphorylation Assay (Western Blot)
This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of the target receptors and their downstream effectors upon treatment with this compound.
Workflow:
Detailed Steps:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with FGFR1, A549 cells for endogenous EGFR) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specific time (e.g., 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (the respective growth factor, e.g., FGF2, IGF-1, EGF).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the receptor (e.g., p-FGFR1 Tyr653/654). Subsequently, strip and re-probe the membrane with an antibody for the total receptor as a loading control.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.
In Vitro Kinase Assay
This assay measures the direct effect of this compound on the kinase activity of the purified intracellular domain of the receptors.
Workflow:
Detailed Steps:
-
Reaction Setup: In a 96-well plate, add the recombinant kinase domain of the receptor (e.g., HER2), a generic kinase substrate (e.g., poly(Glu, Tyr)), and kinase reaction buffer.
-
Compound Addition: Add serial dilutions of this compound or a control compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the EC50 for activation.
Conclusion
This compound is a valuable research tool with a unique dual mechanism of action, activating both β1 integrin and a panel of key receptor tyrosine kinases. While its effects on cell survival and differentiation are documented, a significant knowledge gap exists regarding the direct quantitative aspects of its interaction with FGFR1, IGFR1, EGFR1, and HER2. The experimental protocols outlined in this guide provide a framework for future studies aimed at fully characterizing the molecular pharmacology of this compound. A thorough understanding of its activation profiles for these receptors will be essential for its development in therapeutic applications, from regenerative medicine to oncology.
References
Pyrintegrin: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrintegrin is a synthetically derived, 2,4-disubstituted pyrimidine compound that has garnered significant interest within the scientific community for its role as a potent β1-integrin agonist.[1][2] It has demonstrated a remarkable ability to enhance the survival and attachment of human embryonic stem cells (hESCs) following enzymatic dissociation, a critical step in stem cell research and therapy.[3][4][5] Beyond its effects on stem cells, this compound also exhibits protective effects on podocytes, highlighting its therapeutic potential in kidney disease. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its modulation of key signaling pathways. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.
Chemical Structure and Identifiers
This compound is chemically defined as N-(cyclopropylmethyl)-4-[[4-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)-2-pyrimidinyl]amino]-benzenesulfonamide. Its structure features a central pyrimidine ring substituted at the 2 and 4 positions, which is characteristic of its chemical class.
| Identifier | Value |
| IUPAC Name | N-(cyclopropylmethyl)-4-[[4-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide |
| CAS Number | 1228445-38-2 |
| Molecular Formula | C₂₃H₂₅N₅O₃S |
| SMILES | O=S(C1=CC=C(NC2=NC=CC(N3CCCC4=C3C=CC(O)=C4)=N2)C=C1)(NCC5CC5)=O |
| InChI Key | QRJTZIJWDLJKQO-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value |
| Molecular Weight | 451.54 g/mol |
| Purity | ≥95% to ≥98% (HPLC) |
| Appearance | Crystalline solid |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at +4°C or -20°C as a solid |
Biological Activity and Signaling Pathways
This compound's primary mechanism of action is the activation of β1-integrin. This activation enhances cell-extracellular matrix (ECM) adhesion, which is critical for the survival of dissociated hESCs. In addition to its effect on integrin signaling, this compound also induces the activation of multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2. This dual activity on both integrin and tyrosine kinase pathways underscores its potent effect on cell survival and attachment.
This compound-Mediated Signaling Cascade
The binding of this compound to β1-integrin initiates a signaling cascade that promotes cell survival and adhesion. This pathway involves the activation of downstream kinases and the modulation of the actin cytoskeleton.
Experimental Protocols
The following are generalized protocols based on the cited literature for studying the effects of this compound. Researchers should optimize these protocols for their specific experimental systems.
Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 451.54), dissolve it in 221.5 µL of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
hESC Survival Assay
-
Objective: To assess the effect of this compound on the survival of human embryonic stem cells following enzymatic dissociation.
-
Materials:
-
hESCs cultured on a suitable matrix (e.g., Matrigel™)
-
Trypsin or other dissociation reagent
-
hESC culture medium
-
This compound stock solution
-
Cell viability assay kit (e.g., trypan blue, live/dead staining)
-
-
Procedure:
-
Culture hESCs to the desired confluency.
-
Prepare hESC culture medium with and without this compound at the desired final concentration (e.g., 2 µM). The final DMSO concentration should not exceed 0.1%.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the dissociation reagent and incubate until the cells detach.
-
Neutralize the dissociation reagent and gently pipette to create a single-cell suspension.
-
Plate the single-cell suspension in the prepared media (with and without this compound) on fresh matrix-coated plates.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Assess cell viability using a chosen assay. A significant increase in viable cells in the this compound-treated group is expected.
-
Podocyte Protection Assay
-
Objective: To evaluate the protective effect of this compound against podocyte injury induced by a damaging agent (e.g., puromycin aminonucleoside - PAN).
-
Materials:
-
Cultured podocytes
-
Podocyte culture medium
-
Damaging agent (e.g., PAN)
-
This compound stock solution
-
Reagents for immunofluorescence staining (e.g., phalloidin for F-actin, anti-vinculin for focal adhesions)
-
-
Procedure:
-
Plate podocytes and allow them to adhere and grow.
-
Treat the cells with the damaging agent (e.g., 30 µg/ml PAN) in the presence or absence of this compound (e.g., 1 µM) for a specified duration (e.g., 48 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and perform immunofluorescence staining for markers of podocyte integrity, such as F-actin and vinculin.
-
Image the cells using fluorescence microscopy. A preservation of F-actin stress fibers and focal adhesions in the this compound co-treated group would indicate a protective effect.
-
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a general workflow for investigating the biological effects of this compound.
Conclusion
This compound is a valuable small molecule tool for research in stem cell biology and nephrology. Its well-defined chemical structure and properties, combined with its potent biological activity as a β1-integrin agonist and activator of growth factor receptor signaling, make it a subject of ongoing interest. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for scientists and researchers aiming to explore the full therapeutic and research potential of this compound. Further investigation into its downstream signaling pathways and its efficacy in various in vivo models will be crucial for its translation into clinical applications.
References
The Impact of Pyrintegrin on Integrin-Mediated Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrintegrin, a 2,4-disubstituted pyrimidine compound, has emerged as a potent agonist of β1-integrin, playing a critical role in enhancing cell-extracellular matrix (ECM) adhesion and modulating downstream signaling cascades.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cellular processes, and detailed protocols for key experimental procedures to study its impact. The document is intended to serve as a comprehensive resource for researchers investigating integrin biology and for professionals in the field of drug development exploring new therapeutic avenues.
Introduction to this compound and Integrin Signaling
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[3] Their signaling is bidirectional, relaying information from the extracellular matrix to the cell interior ("outside-in" signaling) and from the cell to the exterior ("inside-out" signaling). These pathways are fundamental to regulating cell migration, proliferation, survival, and differentiation.[3][4]
This compound is a small molecule agonist that primarily targets β1-integrin. By activating β1-integrin, this compound initiates a cascade of intracellular events that reinforce the connection between the actin cytoskeleton and the ECM. This activation is crucial for the formation and stabilization of focal adhesions, which are large, dynamic protein complexes that anchor the cell to the substrate. Beyond its primary role as a β1-integrin agonist, this compound has also been shown to induce the activation of several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2, highlighting its complex and multifaceted impact on cell biology.
Mechanism of Action: The Core Signaling Pathway
This compound's primary mechanism involves the direct activation of β1-integrin, which triggers a conformational change in the integrin dimer, increasing its affinity for ECM ligands such as laminin and fibronectin. This ligand binding and receptor clustering initiates the recruitment of a multi-protein complex at the cytoplasmic tail of the integrin, known as the adhesome.
Key events in the this compound-induced signaling cascade include:
-
Recruitment of Talin and Vinculin : Upon integrin activation, the cytoskeletal protein talin is recruited to the β-integrin cytoplasmic tail. Talin exists in an autoinhibited state and, upon binding to the integrin, undergoes a conformational change that exposes binding sites for other proteins, including vinculin. Talin's binding is a critical step that mechanically couples integrins to the actin cytoskeleton.
-
Activation of Vinculin : Talin activates vinculin, which is recruited to the focal adhesion complex. Activated vinculin helps to anchor actin filaments to the plasma membrane and crosslink them, thereby stabilizing the focal adhesion and reinforcing the cytoskeletal connection.
-
FAK Autophosphorylation and Src Recruitment : A pivotal event in integrin signaling is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. The clustering of integrins promotes the autophosphorylation of FAK at tyrosine residue 397 (Y397).
-
Downstream Signaling : Phosphorylated FAK serves as a docking site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a multitude of other substrates, including paxillin and p130Cas, initiating downstream pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways collectively regulate gene expression, cell survival, proliferation, and migration.
This compound has also been observed to inhibit the BMP4-mediated phosphorylation of SMAD1/5, indicating a potential crosstalk between integrin signaling and the BMP pathway.
Signaling Pathway Diagram
Caption: this compound-induced β1-integrin signaling cascade.
Quantitative Data on this compound's Efficacy
The biological activity of this compound has been quantified in various cellular and animal models. The following table summarizes key efficacy data.
| Parameter | Description | Value | Cell/Model System | Reference |
| EC50 | Half-maximal effective concentration for protection against Puromycin Aminonucleoside (PAN)-induced podocyte damage. | 0.8 µM | Cultured Podocytes | |
| IC50 | Half-maximal inhibitory concentration for BMP4-mediated phosphorylation of SMAD1/5. | 1.14 µM | Human Adipose Stem Cells (hASCs) | |
| In Vitro Conc. | Effective concentration used to prevent loss of F-actin fibers and focal adhesions in PAN-damaged podocytes. | 1.0 µM | Cultured Podocytes | |
| In Vivo Dosage | Intraperitoneal injection dosage that protected mice from LPS-induced podocyte damage and proteinuria. | 10 mg/kg | C57BL/6J Mice |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Protocol: Cell Adhesion Assay
This assay quantifies the ability of this compound to enhance cell adhesion to ECM-coated surfaces.
Materials:
-
96-well, black, clear-bottom tissue culture plates
-
Matrigel or Laminin (50 µg/mL in cold serum-free medium)
-
Calcein-AM fluorescent dye
-
Test cells (e.g., human embryonic stem cells, podocytes)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Wash Buffer (e.g., PBS)
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with 50 µL of Matrigel or Laminin solution. Incubate for 2 hours at 37°C. Aspirate the coating solution and wash wells twice with PBS.
-
Cell Preparation: Harvest cells and resuspend in serum-free medium to a concentration of 1x105 cells/mL.
-
Cell Labeling: Add Calcein-AM to the cell suspension to a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the labeled cells, remove the supernatant, and resuspend in fresh serum-free medium. Repeat twice to remove excess dye.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the cell suspension to each well, followed by 50 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO).
-
Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of Lysis Buffer to each well and measure the fluorescence (Excitation: 485 nm, Emission: 520 nm). A standard curve can be generated from a known number of labeled cells to correlate fluorescence with cell number.
Workflow for Cell Adhesion Assay
Caption: Experimental workflow for the cell adhesion assay.
Protocol: Immunofluorescence Staining for Focal Adhesions and F-Actin
This protocol allows for the visualization of this compound's effect on the actin cytoskeleton and focal adhesion formation.
Materials:
-
Cells cultured on glass coverslips
-
This compound and/or damaging agent (e.g., Puromycin Aminonucleoside, PAN)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-Vinculin antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat cells with vehicle, this compound (e.g., 1 µM), PAN (e.g., 30 µg/ml), or a combination of this compound and PAN for the desired time (e.g., 48 hours).
-
Fixation: Gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-vinculin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and F-Actin Staining: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (both diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium. Image using a fluorescence or confocal microscope.
Protocol: Western Blot for FAK Phosphorylation
This assay is used to quantify the activation of FAK in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-phospho-FAK (Y397), Anti-total-FAK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve cells in serum-free medium if necessary. Treat with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Conclusion
This compound is a valuable chemical tool for studying integrin biology and a potential therapeutic agent. Its ability to specifically activate β1-integrin leads to the robust stimulation of the FAK signaling pathway, enhancing cell adhesion, survival, and cytoskeletal organization. The compound has demonstrated efficacy in protecting podocytes from injury and promoting tissue formation, underscoring its potential in regenerative medicine and in treating diseases associated with compromised cell-matrix interactions. The protocols and data presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound and the intricate signaling networks it governs.
References
Methodological & Application
Pyrintegrin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pyrintegrin in cell culture experiments. This compound is a 2,4-disubstituted pyrimidine compound that serves as a potent agonist for β1-integrin and an activator for several receptor tyrosine kinases (RTKs), including FGFR1, IGFR1, EGFR1, and HER2.[1] It is a valuable tool for researchers studying cell adhesion, differentiation, and survival. This compound has been shown to enhance integrin-dependent attachment and survival of human embryonic stem (ES) cells after single-cell dissociation and to promote the adipogenic differentiation of human adipose stem/progenitor cells (hASCs).[2][3]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to modulate cellular processes.
Table 1: Dose-Dependent Effect of this compound on Adipogenic Gene Expression in hASCs
| Treatment Group | Concentration (µM) | PPARγ mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |
| DMEM (Control) | 0 | 1.0 | 1.0 |
| AIM | 0 | ~2.5 | ~3.0 |
| AIM + this compound | 2 | ~4.5 | ~5.0 |
| AIM + this compound | 5 | ~3.5 | ~4.0 |
| AIM + this compound | 10 | ~3.0 | ~3.5 |
Data is approximated from graphical representations in the source literature and represents the relative fold change in mRNA expression after 4 days of treatment compared to the DMEM control group. AIM (Adipogenesis Induction Medium) serves as a positive control for differentiation.[3]
Table 2: this compound's Effect on BMP-Mediated Signaling in hASCs
| Treatment | Concentration (µM) | Inhibition of BMP4-mediated SMAD1/5 Phosphorylation |
| This compound | 0 - 10 | Dose-dependent inhibition (IC50 = 1.14 µM) |
This table summarizes the inhibitory effect of a 1-hour this compound treatment on BMP4-mediated phosphorylation of SMAD1/5 in hASCs.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 221 µL of fresh, sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 12 months.
Note: this compound has low solubility in aqueous media. The stock solution should be diluted into the culture medium immediately before use. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental context.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell type and experiment duration. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentration. For example, to prepare a 2 µM working solution, add 2 µL of the 10 mM stock solution to 10 mL of culture medium.
-
Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of the this compound-containing medium to each well.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration. Treatment times can range from hours to several weeks depending on the experiment. For example, adipogenic differentiation of hASCs has been studied for up to 28 days.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as qPCR, Western blotting, immunofluorescence, or functional assays.
Adipogenic Differentiation of Human Adipose Stem/Progenitor Cells (hASCs)
This protocol is based on a study that successfully induced adipogenic differentiation of hASCs using this compound.
Materials:
-
hASCs
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Adipogenesis Induction Medium (AIM)
-
This compound stock solution (10 mM in DMSO)
-
Oil Red O staining solution
Protocol:
-
Cell Culture: Culture hASCs in DMEM.
-
Dose Optimization (Optional but Recommended): To determine the optimal this compound concentration, culture hASCs in AIM supplemented with varying concentrations of this compound (e.g., 2, 5, and 10 µM) for 4 days. Analyze the expression of adipogenic marker genes such as PPARγ and C/EBPα using qPCR.
-
Differentiation Protocol:
-
Culture hASCs in AIM supplemented with the optimized concentration of this compound (e.g., 2 µM).
-
Maintain the culture for up to 28 days, changing the medium every 2-3 days.
-
-
Analysis of Differentiation:
-
Gene Expression: At various time points, extract RNA and perform qPCR to analyze the expression of adipogenic markers.
-
Lipid Accumulation: After the differentiation period, fix the cells and stain with Oil Red O to visualize the accumulation of lipid droplets, a hallmark of adipocyte differentiation.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: General experimental workflow for this compound treatment.
References
Application Notes and Protocols: Pyrintegrin in 3D-Bioprinted Scaffolds for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrintegrin, a 2,4-disubstituted pyrimidine, is a small molecule agonist of β1-integrin that has demonstrated significant potential in tissue engineering and regenerative medicine.[1][2] It enhances cell-extracellular matrix (ECM) adhesion-mediated signaling, promoting cell survival, and has been shown to be a potent inducer of adipogenesis.[2][3][4] These properties make this compound a valuable supplement for 3D-bioprinted scaffolds, aiming to improve cell viability, adhesion, and differentiation for the regeneration of soft tissues. This document provides detailed application notes and protocols for the utilization of this compound in 3D-bioprinted scaffolds for tissue engineering applications.
Mechanism of Action
This compound functions as a β1-integrin agonist, enhancing cell-ECM adhesion and signaling. This activation has been shown to induce the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα). Furthermore, this compound has been observed to attenuate the bone morphogenetic protein (BMP)-mediated SMAD1/5 phosphorylation pathway, thereby directing stem cell differentiation towards an adipogenic lineage over an osteogenic one.
Signaling Pathway of this compound in Adipogenesis
Caption: this compound-mediated signaling pathway promoting adipogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes relevant to tissue engineering.
Table 1: Optimal this compound Concentration for Adipogenesis Induction
| Cell Type | Culture Condition | This compound Concentration (µM) | Outcome | Reference |
| Human Adipose Stem Cells (hASCs) | Adipogenesis Induction Medium | 2 - 10 | Dose-dependent increase in PPARγ and C/EBPα expression | |
| Human Adipose Stem Cells (hASCs) | Osteogenesis Induction Medium | Not specified | Upregulation of PPARγ and C/EBPα |
Table 2: this compound Effect on BMP Signaling
| Cell Type | Treatment | This compound Concentration (µM) | IC50 (µM) | Outcome | Reference |
| Human Adipose Stem Cells (hASCs) | BMP4 | 0 - 10 | 1.14 | Inhibition of BMP4-mediated SMAD1/5 phosphorylation |
Experimental Protocols
Protocol 1: Preparation of this compound-Laden Bioink
This protocol describes the preparation of a gelatin methacryloyl (GelMA)-based bioink incorporating this compound.
Materials:
-
Gelatin methacryloyl (GelMA)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Basal cell culture medium (e.g., DMEM)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Human adipose-derived stem cells (hASCs)
Equipment:
-
Vortex mixer
-
Centrifuge
-
37°C water bath
-
Sterile biological safety cabinet
-
pH meter
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Prepare GelMA Solution:
-
Dissolve GelMA powder in sterile PBS at 37°C to the desired concentration (e.g., 10% w/v).
-
Add the photoinitiator to the GelMA solution at the recommended concentration (e.g., 0.5% w/v).
-
Keep the GelMA solution at 37°C to prevent gelation.
-
-
Incorporate this compound into Bioink:
-
Warm the GelMA/photoinitiator solution to 37°C.
-
Spike the this compound stock solution into the GelMA solution to achieve the desired final concentration (e.g., 5 µM).
-
Mix gently but thoroughly by pipetting.
-
-
Cell Encapsulation:
-
Trypsinize and count hASCs.
-
Resuspend the cell pellet in a small volume of basal medium.
-
Gently mix the cell suspension with the this compound-laden GelMA bioink to achieve the desired cell density (e.g., 1 x 10^6 cells/mL).
-
The bioink is now ready for 3D bioprinting.
-
Protocol 2: 3D Bioprinting of this compound-Laden Scaffolds
This protocol outlines the extrusion-based 3D bioprinting process.
Equipment:
-
Extrusion-based 3D bioprinter
-
Sterile printer cartridge and nozzle
-
UV curing lamp (365-405 nm)
-
Computer with bioprinter software
Procedure:
-
Load the Bioink:
-
Transfer the this compound-laden cell-encapsulated bioink into a sterile printer cartridge.
-
Ensure there are no air bubbles.
-
-
Printer Setup:
-
Load the cartridge into the bioprinter.
-
Calibrate the printer according to the manufacturer's instructions.
-
Set the printing parameters (e.g., nozzle temperature, extrusion pressure, print speed, layer height) based on the viscosity of the bioink.
-
-
Printing:
-
Design the scaffold structure using CAD software and upload it to the printer.
-
Print the scaffold layer-by-layer onto a sterile substrate.
-
-
Photocrosslinking:
-
Immediately after printing, expose the scaffold to UV light for a specified duration to crosslink the GelMA. The exposure time will depend on the photoinitiator, light intensity, and scaffold thickness.
-
-
Post-Printing Culture:
-
Transfer the crosslinked scaffold to a sterile petri dish containing pre-warmed cell culture medium supplemented with this compound at the same concentration as in the bioink.
-
Incubate at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability, Adhesion, and Proliferation
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
DNA quantification kit (e.g., PicoGreen)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Cell Viability (Live/Dead Assay):
-
At desired time points (e.g., day 1, 3, 7), wash the scaffolds with PBS.
-
Incubate the scaffolds in the Live/Dead staining solution according to the manufacturer's protocol.
-
Image the scaffolds using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
-
Cell Proliferation (DNA Quantification):
-
At desired time points, wash the scaffolds with PBS.
-
Digest the scaffolds using a suitable enzyme (e.g., papain).
-
Quantify the DNA content in the digest using a DNA quantification kit. An increase in DNA content over time indicates cell proliferation.
-
-
Cell Adhesion and Morphology (SEM):
-
At desired time points, fix the scaffolds (e.g., with glutaraldehyde).
-
Dehydrate the scaffolds through a graded series of ethanol.
-
Critical point dry and sputter coat the scaffolds with gold.
-
Image the scaffolds using an SEM to observe cell morphology and adhesion to the scaffold matrix.
-
Experimental Workflow
Caption: General experimental workflow for using this compound in 3D bioprinting.
Conclusion
This compound presents a promising small molecule for enhancing the regenerative potential of 3D-bioprinted scaffolds, particularly for soft tissue engineering applications. Its ability to promote cell adhesion and direct stem cell differentiation towards an adipogenic lineage can be leveraged to create more effective tissue constructs. The protocols and data provided herein offer a comprehensive guide for researchers and professionals to incorporate this compound into their 3D bioprinting workflows. Further optimization of bioink composition, printing parameters, and this compound concentration may be required for specific cell types and tissue applications.
References
Pyrintegrin Treatment Protocol for Podocyte Injury Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocyte injury is a central event in the pathogenesis of various glomerular diseases, leading to proteinuria and progressive loss of renal function.[1][2] These specialized visceral epithelial cells are critical for maintaining the integrity of the glomerular filtration barrier.[2][3] Pyrintegrin, a 2,4-disubstituted pyrimidine, has emerged as a promising podocyte-protective agent.[4] It functions as a β1-integrin agonist, enhancing cell-extracellular matrix (ECM) adhesion and activating crucial signaling pathways for podocyte survival and stability. This document provides detailed protocols for the application of this compound in established in vitro and in vivo models of podocyte injury.
Mechanism of Action
This compound exerts its protective effects by activating β1-integrin, a key receptor in podocytes responsible for adhesion to the glomerular basement membrane (GBM). This activation helps preserve the intricate podocyte architecture, particularly the foot processes, which are often effaced during injury. Downstream of β1-integrin activation, this compound promotes the activation of Focal Adhesion Kinase (FAK), a critical component of focal adhesions that regulates cytoskeletal dynamics and cell survival.
Signaling Pathway of this compound in Podocytes
Caption: this compound signaling pathway in podocytes.
In Vitro Podocyte Injury Models and this compound Treatment Protocols
Conditionally immortalized human or mouse podocyte cell lines are widely used for in vitro studies. These cells are typically cultured at 33°C to proliferate and then shifted to 37°C to differentiate into a mature, arborized phenotype.
Puromycin Aminonucleoside (PAN)-Induced Injury
PAN is a commonly used toxin to induce podocyte damage that mimics aspects of minimal change disease and focal segmental glomerulosclerosis.
Experimental Workflow:
Caption: Workflow for PAN-induced podocyte injury and this compound treatment.
Detailed Protocol:
-
Cell Culture: Culture podocytes in 96-well optical plates until they reach the desired confluency for differentiation.
-
Differentiation: Induce differentiation by moving the cells to a 37°C incubator for the appropriate duration.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Co-treat the differentiated podocytes with PAN (e.g., 30 µg/mL) and this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control (e.g., 1% DMSO) for 48 hours.
-
-
Assessment of Injury:
-
Fix and permeabilize the cells.
-
Stain for F-actin fibers using phalloidin and for focal adhesions using an anti-vinculin antibody.
-
Analyze the cellular morphology and the integrity of the actin cytoskeleton and focal adhesions using high-content imaging.
-
Quantitative Data from Literature:
| Parameter | Value | Reference |
| PAN Concentration | 30 µg/mL | |
| This compound Concentration | 1 µM (effective dose) | |
| This compound EC50 | 0.8 µM | |
| Incubation Time | 48 hours | |
| Vehicle | 1% DMSO |
In Vivo Podocyte Injury Models and this compound Treatment Protocols
Lipopolysaccharide (LPS)-Induced Proteinuria in Mice
LPS administration in mice provides a model of transient proteinuria and podocyte foot process effacement, which is useful for studying the acute effects of therapeutic agents.
Experimental Workflow:
Caption: Workflow for LPS-induced proteinuria and this compound treatment in mice.
Detailed Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Treatment:
-
Administer this compound via intraperitoneal (i.p.) injection. A common dosage is 10 mg/kg.
-
Concurrently or shortly after, administer a low dose of LPS via i.p. injection to induce podocyte injury.
-
-
Outcome Measures:
-
Proteinuria: Collect urine at 24 hours post-injection and measure the albumin-to-creatinine ratio.
-
Podocyte Morphology: Perfuse and fix the kidneys for transmission electron microscopy to assess podocyte foot process effacement.
-
Immunofluorescence: Stain kidney sections for active β1-integrin to confirm the mechanism of action.
-
Puromycin Aminonucleoside (PAN)-Induced Nephropathy in Rats
This model results in more sustained proteinuria and is a well-established model for studying nephrotic syndrome.
Detailed Protocol:
-
Animal Model: Use Sprague-Dawley rats.
-
Induction of Nephropathy: Administer a single intravenous or intraperitoneal injection of PAN.
-
Treatment: Administer this compound daily or on a specified schedule following PAN injection.
-
Outcome Measures:
-
Monitor proteinuria regularly (e.g., daily or every other day).
-
At the end of the study, collect kidney tissue for histological and molecular analysis.
-
Quantitative Data from In Vivo Studies:
| Parameter | Model | Value | Reference |
| This compound Dosage | LPS-induced proteinuria (mice) | 10 mg/kg (i.p.) | |
| LPS-induced Proteinuria (24h) | Saline Control | 0.052 ± 0.022 mg albumin/mg creatinine | |
| LPS-induced Proteinuria (24h) | LPS-treated | 2.5 ± 0.6 mg albumin/mg creatinine | |
| Effect of this compound | PAN-induced nephropathy (rats) | Reduced peak proteinuria |
Summary and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for proteinuric kidney diseases by directly targeting and protecting podocytes. The protocols outlined above provide a framework for investigating the efficacy and mechanism of this compound in preclinical models of podocyte injury. Future research should focus on optimizing dosing regimens, evaluating long-term efficacy and safety, and exploring its potential in combination with other therapies for glomerular diseases. The use of podocyte-based screening assays will be instrumental in identifying novel therapeutic candidates like this compound.
References
- 1. Frontiers | Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research [frontiersin.org]
- 2. Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling in Regulation of Podocyte Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Pyrintegrin Dosage and Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Pyrintegrin in in vivo mouse studies. This compound is a selective agonist of β1-integrin, a cell adhesion molecule crucial for cell-extracellular matrix (ECM) interactions and intracellular signaling. This document outlines recommended dosages, administration routes, and experimental protocols based on currently available research, with a focus on its application in a lipopolysaccharide (LPS)-induced model of podocyte injury.
Data Presentation
The following tables summarize the quantitative data on this compound dosage, administration, and its observed effects in mouse models.
Table 1: this compound Dosage and Administration in In Vivo Mouse Studies
| Parameter | Details | Mouse Strain | Reference |
| Dosage | 10 mg/kg | C57BL/6J | [1][2] |
| Administration Route | Intraperitoneal (IP) Injection | C57BL/6J | [1][2] |
| Subcutaneous (SC) Injection | Not specified | [3] | |
| Frequency | Single dose | C57BL/6J | |
| Formulation 1 (IP) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | |
| Formulation 2 (IP) | 10% DMSO, 90% Corn Oil | Not specified |
Table 2: Quantitative Effects of this compound in an LPS-Induced Podocyte Injury Mouse Model
| Efficacy Endpoint | Control (LPS only) | This compound (10 mg/kg) + LPS | Mouse Strain | Reference |
| Urinary Albumin/Creatinine Ratio (mg/mg) | 2.5 ± 0.6 | Significantly protected from proteinuria (exact value not specified) | C57BL/6J | |
| Podocyte Foot Process Effacement | Severe effacement | Protected from effacement | C57BL/6J | |
| Active β1-integrin Levels in Glomeruli | Reduced | Maintained at normal levels | C57BL/6J |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice. Two formulations are provided based on available data.
Formulation A: Aqueous-based Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be injected.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 1 mL working solution, start by creating a concentrated stock in DMSO (e.g., 90 mg/mL).
-
In a sterile microcentrifuge tube, add the appropriate volume of the this compound stock solution in DMSO to achieve a final DMSO concentration of 5% in the total injection volume.
-
Add PEG300 to the tube to a final concentration of 40%. Vortex the solution until it is clear.
-
Add Tween-80 to the solution to a final concentration of 5%. Vortex thoroughly.
-
Finally, add sterile ddH₂O or saline to reach the final desired volume (final concentration of 50%). Vortex the solution until it is a clear and homogenous.
-
The final solution is ready for intraperitoneal injection. It is recommended to use the solution immediately after preparation.
Formulation B: Corn Oil-based Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the necessary amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For a 1 mL working solution, you can start with a 15 mg/mL clear stock solution in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution to achieve a final DMSO concentration of 10%.
-
Add corn oil to the tube to make up the remaining 90% of the final volume.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The formulation should be used immediately for injection.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 3: LPS-Induced Podocyte Injury Model with this compound Treatment
This protocol describes the induction of podocyte injury in mice using lipopolysaccharide (LPS) and the administration of this compound as a therapeutic agent.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Metabolic cages for urine collection
-
Materials for urinalysis (albumin and creatinine assays)
-
Tissue fixation and processing reagents for histology
Procedure:
-
House C57BL/6J mice in metabolic cages for acclimatization and baseline urine collection.
-
On the day of the experiment, administer a single intraperitoneal injection of LPS at a dose of 10 mg/kg body weight.
-
Administer this compound (10 mg/kg, IP) or vehicle control to the respective groups of mice. The timing of this compound administration relative to the LPS injection should be optimized for the specific research question. In some studies, therapeutic agents are given 1 hour after the LPS challenge.
-
Collect urine at 24 hours post-LPS injection.
-
Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio, a key indicator of proteinuria.
-
At the end of the experiment (e.g., 24 hours post-LPS), euthanize the mice and perfuse the kidneys with appropriate fixatives.
-
Process the kidney tissues for histological analysis, including transmission electron microscopy to assess podocyte foot process effacement.
Visualization of Signaling Pathways and Workflows
This compound-Activated β1-Integrin Signaling Pathway
This compound acts as an agonist for β1-integrin, which can initiate a cascade of intracellular signaling events. This pathway involves the activation of receptor tyrosine kinases (RTKs) and downstream effectors that influence cell survival, differentiation, and cytoskeletal organization. In the context of adipogenesis, this compound has been shown to upregulate the expression of key transcription factors PPARγ and C/EBPα, while inhibiting BMP-mediated SMAD1/5 phosphorylation.
References
Application Notes and Protocols for Western Blot Analysis of Pyrintegrin-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrintegrin is a 2,4-disubstituted pyrimidine compound that acts as a β1-integrin agonist.[1][2] It enhances cell-extracellular matrix (ECM) adhesion-mediated integrin signaling, promoting the survival of embryonic stem cells.[1][3] this compound has been shown to activate β1-integrin and several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2.[4] Its mechanism of action involves stimulating downstream signaling pathways that influence cell adhesion, proliferation, and differentiation. Notably, this compound treatment has been observed to prevent damage-induced decreases in F-actin stress fibers, focal adhesions, and active β1-integrin levels in cultured cells. Furthermore, it can inhibit BMP4-mediated phosphorylation of SMAD1/5 in a dose-dependent manner.
These application notes provide detailed protocols for performing Western blot analysis to investigate the effects of this compound on protein expression in cultured cells. The included methodologies and data presentation guidelines are designed to assist researchers in obtaining reliable and reproducible results.
Data Presentation
Quantitative analysis of protein expression in this compound-treated cells is crucial for understanding its dose-dependent effects. Densitometric analysis of Western blot bands should be performed, and the results normalized to a loading control (e.g., β-actin, GAPDH) to ensure accurate comparisons between samples. The following table provides a template for presenting such data.
Table 1: Quantitative Analysis of Protein Expression in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Active β1-Integrin | Control (Vehicle) | 1.30 | 1.00 | 0.12 | - |
| This compound (1 µM) | 2.60 | 2.00 | 0.21 | <0.05 | |
| This compound (5 µM) | 3.90 | 3.00 | 0.28 | <0.01 | |
| p-FAK (Tyr397) | Control (Vehicle) | 1.50 | 1.00 | 0.18 | - |
| This compound (1 µM) | 2.25 | 1.50 | 0.25 | <0.05 | |
| This compound (5 µM) | 3.75 | 2.50 | 0.35 | <0.01 | |
| p-SMAD1/5 | Control (Vehicle) | 2.10 | 1.00 | 0.22 | - |
| This compound (1 µM) | 1.05 | 0.50 | 0.11 | <0.05 | |
| This compound (5 µM) | 0.53 | 0.25 | 0.09 | <0.01 | |
| β-actin | Control (Vehicle) | 3.40 | 1.00 | 0.15 | - |
| This compound (1 µM) | 3.45 | 1.01 | 0.17 | n.s. | |
| This compound (5 µM) | 3.38 | 0.99 | 0.16 | n.s. |
Signaling Pathway
This compound activates β1-integrin, leading to the recruitment and phosphorylation of focal adhesion kinase (FAK). Activated FAK can then initiate downstream signaling cascades that regulate cell adhesion, migration, and survival. Additionally, this compound has been shown to inhibit the phosphorylation of SMAD1/5, which are key mediators of the bone morphogenetic protein (BMP) signaling pathway.
Caption: this compound signaling pathways.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of cells treated with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human adipose stem cells) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.2 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1 hour).
Lysate Preparation
-
Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well or dish (e.g., 100 µl per well of a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer. This ensures equal loading of protein for each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-active β1-integrin, anti-p-FAK, anti-p-SMAD1/5) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of this compound-treated cells.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols: Enhancing Stem Cell Culture with Pyrintegrin in Combination with Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrintegrin is a 2,4-disubstituted pyrimidine that has emerged as a valuable small molecule in stem cell research. It primarily functions as a β1-integrin agonist, promoting the survival of pluripotent stem cells (PSCs), particularly following enzymatic single-cell dissociation.[1][2][3] Its mechanism of action involves enhancing cell-extracellular matrix (ECM) adhesion-mediated integrin signaling.[2][3] Furthermore, this compound activates multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2, further contributing to cell survival and proliferation.
The utility of this compound is significantly enhanced when used in combination with other small molecules that target distinct cellular pathways. These combinations can create a more robust and defined culture system for various applications, including the maintenance of pluripotency, directed differentiation, and cellular reprogramming. This document provides detailed application notes and protocols for the use of this compound in conjunction with other small molecules for key stem cell workflows.
Key Applications and Small Molecule Combinations
Enhanced Survival of Pluripotent Stem Cells During Single-Cell Passaging
Single-cell passaging of human pluripotent stem cells (hPSCs) is often associated with significant cell death due to the disruption of cell-cell and cell-ECM interactions. A powerful combination to overcome this challenge is the dual use of this compound and a ROCK (Rho-associated kinase) inhibitor, such as Thiazovivin or Y-27632.
Mechanism of Synergy:
-
This compound: Promotes cell survival by enhancing integrin-mediated attachment to the culture substrate.
-
ROCK Inhibitor (Thiazovivin/Y-27632): Inhibits the hyperactivation of the Rho-ROCK pathway that occurs upon single-cell dissociation, which would otherwise lead to apoptosis (anoikis). Thiazovivin also helps stabilize E-cadherin mediated cell-cell interactions.
Quantitative Data Summary:
| Small Molecule | Recommended Concentration | Cell Type | Application | Key Outcome |
| This compound | 0.5 - 2 µM | hPSCs | Single-cell Passaging | Increased cell attachment and survival |
| Thiazovivin | 0.5 - 2 µM | hPSCs | Single-cell Passaging | Inhibition of anoikis, enhanced colony formation |
| Y-27632 | 5 - 10 µM | hPSCs | Single-cell Passaging | Inhibition of anoikis, increased cloning efficiency |
Experimental Protocol: Single-Cell Passaging of hPSCs
This protocol describes the use of this compound and Thiazovivin to enhance the survival of hPSCs after dissociation to single cells.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel, Vitronectin)
-
hPSC culture medium (e.g., mTeSR™1, E8™)
-
This compound (stock solution in DMSO)
-
Thiazovivin (stock solution in DMSO)
-
Gentle cell dissociation reagent (e.g., Accutase, TrypLE™)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
6-well culture plates coated with ECM
Procedure:
-
Pre-treatment (Optional but Recommended): 1-2 hours prior to dissociation, replace the culture medium with fresh medium containing 1 µM this compound and 1 µM Thiazovivin.
-
Dissociation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of pre-warmed gentle cell dissociation reagent per well of a 6-well plate.
-
Incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Gently pipette the cells up and down to create a single-cell suspension.
-
-
Cell Plating:
-
Transfer the cell suspension to a 15 mL conical tube containing 5 mL of hPSC culture medium.
-
Centrifuge at 200 x g for 3 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC medium containing 1 µM this compound and 1 µM Thiazovivin.
-
Plate the cells onto the pre-coated 6-well plates at the desired density (e.g., 50,000 - 100,000 cells/cm²).
-
-
Post-plating Culture:
-
Culture the cells at 37°C, 5% CO2.
-
After 24 hours, replace the medium with fresh hPSC medium without the small molecules.
-
Continue with routine medium changes every 24 hours.
-
Signaling Pathway and Workflow Diagrams:
References
- 1. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemically Defined and Small Molecule-Based Generation of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Pyrintegrin: A Novel Small Molecule for Directed Adipogenic Differentiation of Adipose-Derived Stem Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipose-derived stem cells (ASCs) hold significant promise for regenerative medicine and drug discovery due to their multipotency and ease of accessibility. Directing their differentiation into specific lineages is a critical step in harnessing their therapeutic potential. Pyrintegrin, a 2,4-disubstituted pyrimidine, has emerged as a potent small molecule that selectively promotes the adipogenic differentiation of ASCs while concurrently inhibiting osteogenesis. This document provides detailed protocols for utilizing this compound to induce adipogenesis in human ASCs (hASCs) and outlines methodologies for the assessment of differentiation.
This compound functions as a β1-integrin agonist, enhancing cell-extracellular matrix (ECM) adhesion-mediated signaling.[1] In the context of ASC differentiation, this compound promotes robust adipogenesis by upregulating the master adipogenic transcription factors, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[1][2][3] This leads to the development of mature, lipid-laden adipocytes that secrete key adipokines such as adiponectin and leptin.[1] Concurrently, this compound attenuates the osteogenic lineage by inhibiting the Bone Morphogenetic Protein (BMP)-mediated phosphorylation of SMAD1/5, which in turn downregulates the expression of the crucial osteogenic transcription factors Runx2 and Osterix (Osx).
Signaling Pathways and Experimental Workflow
The mechanism of this compound in directing ASC fate involves a dual action on key signaling pathways. It promotes adipogenesis through the upregulation of PPARγ and C/EBPα and inhibits osteogenesis by interfering with the BMP/SMAD pathway.
Caption: this compound's dual-action signaling pathway in ASCs.
The general workflow for inducing and assessing adipogenic differentiation of hASCs using this compound involves cell culture, induction with a specialized medium supplemented with this compound, and subsequent analysis of adipogenic and osteogenic markers.
Caption: Experimental workflow for this compound-mediated ASC differentiation.
Quantitative Data
The following tables summarize the quantitative effects of this compound on hASC differentiation. A concentration of 2 µM this compound was found to be optimal for inducing adipogenesis.
Table 1: Effect of this compound on Adipogenic and Osteogenic Gene Expression (Relative mRNA Expression)
| Gene | Treatment | Day 4 | Day 7 | Day 14 | Day 21 | Day 28 |
| PPARγ | AIM | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| AIM + 2 µM this compound | >1.0 | Peak | Peak | Decline | - | |
| C/EBPα | AIM | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| AIM + 2 µM this compound | >1.0 | Increasing | Increasing | Increasing | - | |
| Runx2 | OIM | 1.0 | 1.0 | 1.0 | 1.0 | - |
| OIM + 2 µM this compound | - | - | - | Significantly Attenuated | - | |
| Osx | OIM | 1.0 | 1.0 | 1.0 | 1.0 | - |
| OIM + 2 µM this compound | - | - | - | Significantly Attenuated | - |
Data synthesized from this compound Induces Soft Tissue Formation by Transplanted or Endogenous Cells. AIM: Adipogenesis Induction Medium; OIM: Osteogenesis Induction Medium.
Table 2: Effect of this compound on Secretion of Adipogenic Factors
| Secreted Factor | Treatment | 2 Weeks | 4 Weeks |
| Adiponectin | DMEM | Low | Low |
| AIM | Moderate | High | |
| AIM + 2 µM this compound | Significantly Higher | Significantly Higher | |
| Leptin | DMEM | Low | Low |
| AIM | Moderate | High | |
| AIM + 2 µM this compound | Significantly Higher | Significantly Higher | |
| Glycerol | DMEM | Low | Low |
| AIM | Moderate | High | |
| AIM + 2 µM this compound | Significantly Higher | Significantly Higher | |
| Total Triglycerides | DMEM | Low | Low |
| AIM | Moderate | High | |
| AIM + 2 µM this compound | Significantly Higher | Significantly Higher |
Data synthesized from this compound Induces Soft Tissue Formation by Transplanted or Endogenous Cells. DMEM: Dulbecco's Modified Eagle Medium.
Experimental Protocols
Culture of Human Adipose-Derived Stem Cells (hASCs)
-
Isolation and Seeding: Isolate hASCs from lipoaspirate tissue using standard enzymatic digestion protocols. Seed passage 4-5 hASCs at a density of 5 x 10³ cells/cm² in T-75 flasks.
-
Growth Medium: Culture cells in Adipose-Derived Stem Cell Growth Medium.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, detach them using a suitable reagent like TrypLE™ Express and re-plate for experiments or further expansion.
Adipogenic Differentiation Protocol with this compound
-
Seeding for Differentiation: Plate hASCs in 24-well plates at a density of 5 x 10³ cells/cm² and grow to 80-90% confluency in the growth medium.
-
Preparation of Adipogenesis Induction Medium (AIM): Prepare AIM typically containing insulin, dexamethasone, indomethacin, and 3-isobutyl-1-methylxanthine (IBMX).
-
Induction:
-
Control Group (AIM): Replace the growth medium with AIM.
-
This compound Group (AIM + Ptn): Replace the growth medium with AIM supplemented with 2 µM this compound.
-
Negative Control (DMEM): Replace the growth medium with standard DMEM.
-
-
Maintenance: Change the respective media every 3 days.
-
Duration: Culture the cells for 7 to 28 days to observe different stages of adipogenesis.
Osteogenic Differentiation Protocol (for demonstrating inhibition by this compound)
-
Seeding: Plate hASCs in a similar manner as for adipogenic differentiation.
-
Preparation of Osteogenesis Induction Medium (OIM): Prepare OIM typically containing dexamethasone, β-glycerolphosphate, and ascorbate-2-phosphate.
-
Induction:
-
Control Group (OIM): Replace the growth medium with OIM.
-
This compound Group (OIM + Ptn): Replace the growth medium with OIM supplemented with 2 µM this compound.
-
-
Maintenance: Change the respective media every 3 days.
-
Duration: Culture for 21 days to assess osteogenesis.
Assessment of Adipogenic Differentiation
-
Oil Red O Staining (Lipid Accumulation):
-
After the differentiation period (e.g., 14-28 days), wash cells with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash with water and then with 60% isopropanol for 5 minutes.
-
Allow cells to air dry completely.
-
Stain with freshly prepared Oil Red O working solution for 10-30 minutes.
-
Wash thoroughly with water and visualize lipid droplets under a microscope. Mature adipocytes will contain bright red lipid vacuoles.
-
-
Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Isolate total RNA from cells at various time points (e.g., day 4, 7, 14, 21).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for human PPARγ, C/EBPα, and a stable housekeeping gene (e.g., GAPDH, YWHAZ).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Analysis of Secreted Factors:
-
Collect the cell culture supernatant at different time points (e.g., 2 and 4 weeks).
-
Use commercially available ELISA or specific assay kits to quantify the concentration of adiponectin, leptin, glycerol, and total triglycerides in the supernatant.
-
Assessment of Osteogenic Differentiation Inhibition
-
Alizarin Red S Staining (Mineralization):
-
After 21 days of osteogenic induction, wash cells with PBS.
-
Fix with 10% formalin for 1 hour.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 45 minutes at room temperature in the dark.
-
Wash with water and visualize calcium deposits. A significant reduction in red staining in the this compound-treated group indicates inhibition of osteogenesis.
-
-
qPCR for Osteogenic Markers:
-
Isolate RNA and perform qPCR as described above, using primers for human Runx2 and Osx.
-
Conclusion
This compound is a valuable tool for researchers working with adipose-derived stem cells. Its ability to robustly and selectively drive adipogenesis while suppressing osteogenesis provides a reliable method for generating mature adipocytes for various research applications, including studies on obesity, metabolic diseases, and drug screening. The protocols provided herein offer a comprehensive guide for the successful application of this compound in directing ASC differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separating friend from foe: Inhibition of TGF-β-induced detrimental SMAD1/5/9 phosphorylation while maintaining protective SMAD2/3 signaling in OA chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening Assays Involving Pyrintegrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing Pyrintegrin in high-content screening (HCS) assays. This compound, a potent β1-integrin agonist, has demonstrated significant effects in promoting cell survival, differentiation, and protection from injury, making it a valuable tool for cell-based assays and drug discovery.
Introduction to this compound
This compound is a 2,4-disubstituted pyrimidine compound that acts as an agonist for β1-integrin, a transmembrane receptor crucial for cell-extracellular matrix (ECM) adhesion and signaling.[1][2] By activating β1-integrin, this compound enhances cell adhesion-mediated signaling pathways, influencing a variety of cellular processes.[2] Notably, it has been identified as a protective agent for podocytes, a promoter of embryonic stem cell (ESC) survival, and an inducer of adipogenesis.[3][4] Its multifaceted activities make it a key compound for developing and validating high-content screening assays aimed at discovering new therapeutics for kidney diseases, regenerative medicine, and metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data from high-content screening and related assays involving this compound.
Table 1: Efficacy and Potency of this compound in a Podocyte Protection Assay
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| Half-maximal Effective Concentration (EC50) | 0.8 µM | Murine Podocytes | Puromycin aminonucleoside (PAN)-induced injury | |
| Z'-factor | >0.44 | Murine Podocytes | Automated HCS assay for podocyte injury |
Table 2: this compound Activity in Adipogenesis and Stem Cell-Related Assays
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| Half-maximal Inhibitory Concentration (IC50) | 1.14 µM | Human Adipose-derived Stem Cells (hASCs) | Inhibition of BMP4-mediated SMAD1/5 phosphorylation | |
| Optimal Concentration for Adipogenesis | 2 µM | Human Adipose-derived Stem Cells (hASCs) | In vitro adipogenic differentiation |
High-Content Screening Protocols
Podocyte Protection Assay
This protocol is adapted from a validated high-content screening assay that identified this compound as a podocyte-protective agent. The assay quantifies morphological and cytoskeletal changes in podocytes in response to injury and therapeutic intervention.
Objective: To identify and characterize compounds that protect podocytes from injury by quantifying changes in cell morphology, F-actin fibers, and focal adhesions.
Materials:
-
Conditionally immortalized mouse podocytes
-
96-well optical-bottom plates
-
Puromycin aminonucleoside (PAN) for inducing injury
-
This compound (or test compounds)
-
CellMask™ Blue (for cell demarcation)
-
Phalloidin-Alexa Fluor™ 488 (for F-actin staining)
-
Anti-paxillin antibody (for focal adhesion staining)
-
DAPI (for nuclear staining)
-
High-content imaging system
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture mouse podocytes under permissive conditions (33°C with IFN-γ).
-
To induce differentiation, transfer cells to 37°C without IFN-γ for 7-10 days.
-
Seed differentiated podocytes into 96-well optical-bottom plates at an appropriate density and allow them to adhere and grow for 4 days at 37°C.
-
-
Compound Treatment and Injury Induction:
-
Prepare serial dilutions of this compound or test compounds in culture medium.
-
Add the compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Induce podocyte injury by adding a final concentration of 10-30 µg/mL PAN to all wells except for the negative control.
-
Incubate the plates for 48 hours at 37°C.
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibody against paxillin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and Phalloidin-Alexa Fluor™ 488 for 1 hour.
-
Counterstain with DAPI and CellMask™ Blue.
-
-
High-Content Imaging and Analysis:
-
Acquire images using an automated high-content imaging system, capturing fluorescence from all channels.
-
Analyze the images using a suitable software package to quantify:
-
Cell number and area (from DAPI and CellMask™ Blue).
-
F-actin fiber intensity and organization (from phalloidin).
-
Number and intensity of focal adhesions (from anti-paxillin).
-
-
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Podocyte-Based Automated Screening Assay Identifies Protective Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Soft Tissue Formation by Transplanted or Endogenous Cells - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cellular Responses to Pyrintegrin Treatment
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrintegrin is a small molecule agonist of β1-integrin, a transmembrane receptor crucial for cell-extracellular matrix (ECM) adhesion and signaling.[1] It also activates multiple growth factor receptors, including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor Receptor 1 (IGFR1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). By enhancing integrin-mediated signaling, this compound influences a variety of cellular processes such as survival, differentiation, and adhesion. Notably, it has been shown to promote the survival of human embryonic stem cells (hESCs) following dissociation by increasing cell-ECM adhesion and the activity of β1-integrin.[2] Furthermore, this compound induces adipogenesis in human adipose stem/progenitor cells by upregulating key transcription factors like PPARγ and C/EBPα.[1][3][4]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, enabling the quantification of cell surface and intracellular protein expression, cell cycle status, and apoptosis. This document provides detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of β1-integrin activation, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on cells treated with this compound. These tables are designed to illustrate the expected outcomes based on the known mechanism of action of this compound.
Table 1: Analysis of Activated β1-Integrin Expression
| Treatment | Concentration (µM) | % Activated β1-Integrin Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 15.2 ± 2.1 | 512 ± 45 |
| This compound | 1 | 35.8 ± 3.5 | 1258 ± 110 |
| This compound | 5 | 62.5 ± 4.8 | 2890 ± 230 |
| This compound | 10 | 78.3 ± 5.1 | 4530 ± 380 |
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Treatment | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | - | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| This compound | 1 | 63.8 ± 3.9 | 22.5 ± 2.8 | 13.7 ± 1.5 |
| This compound | 5 | 60.1 ± 4.5 | 28.3 ± 3.1 | 11.6 ± 1.8 |
| This compound | 10 | 55.7 ± 3.8 | 35.2 ± 3.4 | 9.1 ± 1.2 |
Table 3: Apoptosis Analysis of this compound-Treated Cells in Stress Conditions
| Treatment | Condition | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Live Cells (Annexin V-/PI-) (Mean ± SD) |
| Vehicle Control (DMSO) | Normal | 3.1 ± 0.8 | 1.5 ± 0.4 | 95.4 ± 1.2 |
| This compound (5 µM) | Normal | 2.9 ± 0.6 | 1.3 ± 0.3 | 95.8 ± 1.0 |
| Vehicle Control (DMSO) | Stress (e.g., Serum Starvation) | 25.6 ± 3.1 | 10.2 ± 1.5 | 64.2 ± 4.0 |
| This compound (5 µM) | Stress (e.g., Serum Starvation) | 12.4 ± 2.2 | 5.8 ± 0.9 | 81.8 ± 3.1 |
Experimental Protocols
Protocol 1: Analysis of Activated β1-Integrin Expression
This protocol describes the staining of cell surface activated β1-integrin for flow cytometry analysis.
Materials:
-
Cells of interest (e.g., human embryonic stem cells, fibroblasts)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca+/Mg+ free
-
FACS Buffer (PBS + 2% BSA + 0.1% Sodium Azide)
-
Fixable Viability Dye (e.g., Zombie NIR™)
-
Anti-human activated β1-Integrin antibody (e.g., clone HUTS-21), conjugated to a fluorophore (e.g., FITC)
-
Isotype control antibody, conjugated to the same fluorophore
-
5 mL polystyrene round-bottom tubes (FACS tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1-24 hours).
-
-
Cell Harvesting:
-
Gently detach cells using a non-enzymatic cell dissociation solution.
-
Transfer cells to a 15 mL conical tube and wash with 10 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in cold FACS buffer and perform a cell count.
-
-
Staining:
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fixable viability dye, according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorophore-conjugated anti-activated β1-Integrin antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser and filter settings for the chosen fluorophores.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Gate on single, live cells for analysis of activated β1-integrin expression.
-
Protocol 2: Cell Cycle Analysis
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
PBS, Ca+/Mg+ free
-
70% Ethanol (ice-cold)
-
PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound or vehicle control as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as described in Protocol 1.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet with 5 mL of cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel (FL2 or equivalent).
-
Collect a sufficient number of events.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol describes the detection of apoptosis in this compound-treated cells under normal and stress conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Apoptosis-inducing agent or stress condition (e.g., serum-free medium, staurosporine)
-
PBS, Ca+/Mg+ free
-
1X Annexin V Binding Buffer
-
Annexin V conjugated to a fluorophore (e.g., FITC)
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture, Treatment, and Induction of Apoptosis:
-
Culture and treat cells with this compound or vehicle control.
-
For the final few hours of culture (e.g., 4-6 hours), induce apoptosis in designated wells by applying the chosen stress condition.
-
-
Cell Harvesting:
-
Carefully collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate compensation settings to correct for spectral overlap between the fluorophores.
-
Differentiate cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Visualizations
References
Troubleshooting & Optimization
Pyrintegrin Technical Support Center: Troubleshooting Solubility and Handling
This technical support center provides guidance to researchers, scientists, and drug development professionals on the solubility of Pyrintegrin and offers solutions to common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The highly recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] this compound exhibits high solubility in DMSO, with concentrations reaching up to 250 mg/mL. For cell culture applications, it is crucial to ensure the final DMSO concentration in the medium remains low (typically below 0.1%) to avoid cellular toxicity.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A2: this compound has low solubility in aqueous media, including water and phosphate-buffered saline (PBS). Precipitation upon dilution of a DMSO stock solution is a common issue. To mitigate this, it is recommended to dilute the stock solution into the culture medium immediately before use and mix thoroughly. Avoid preparing large volumes of diluted this compound in aqueous solutions for long-term storage.
Q3: My this compound powder is not dissolving completely in DMSO, even at lower concentrations. What could be the problem?
A3: Incomplete dissolution in DMSO can be due to a few factors. Firstly, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of this compound. Secondly, sonication or gentle heating can aid in the dissolution of the compound. If the issue persists, consider preparing a more dilute stock solution.
Q4: Can I dissolve this compound in ethanol?
A4: this compound has very limited solubility in ethanol. While one source indicates a solubility of up to 1 mg/mL in ethanol, DMSO is a far more effective solvent for achieving higher and more reliable concentrations.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, a multi-solvent formulation is typically required. A common method involves first dissolving this compound in a small amount of DMSO (e.g., 10%) and then sequentially adding other solvents like PEG300 (e.g., 40%), Tween-80 (e.g., 5%), and saline (e.g., 45%). Another formulation for oral administration involves creating a homogeneous suspension in CMC-NA. It is recommended to prepare these formulations fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation in DMSO stock solution | - Use of old or wet DMSO.- Compound has not fully dissolved. | - Use fresh, anhydrous DMSO.- Briefly sonicate the solution.- Gently warm the solution. |
| Precipitation upon dilution in aqueous buffer or media | - Low aqueous solubility of this compound. | - Dilute the DMSO stock solution directly into the final experimental medium immediately before use.- Ensure rapid and thorough mixing upon dilution. |
| Inconsistent experimental results | - Instability of this compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh dilutions from the stock for each experiment.- Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving for in vivo formulation | - Incorrect order of solvent addition.- Insufficient mixing. | - Add solvents sequentially as per the recommended protocol, ensuring the solution is clear after each addition.- Vortex or mix thoroughly between each solvent addition. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 250 | 553.66 | Sonication may be required. Use of fresh, anhydrous DMSO is recommended. | |
| DMSO | 90 | 199.31 | Use of fresh, anhydrous DMSO is recommended. | |
| DMSO | 30 | 66.43 | ||
| DMF | 50 | 110.73 | ||
| Ethanol | 1 | 2.21 | ||
| Water | Insoluble | Insoluble | ||
| DMF:PBS (pH 7.2) (1:1) | 0.1 | 0.22 | ||
| In vivo Formulation 1 | ≥ 2.08 | ≥ 4.61 | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | |
| In vivo Formulation 2 | ≥ 2.08 | ≥ 4.61 | 10% DMSO >> 90% corn oil |
Molecular Weight of this compound: 451.54 g/mol
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of this compound (Molecular Weight = 451.54 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Troubleshooting Dissolution: If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm the solution at 37°C until all solid is dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
This compound is a β1-integrin agonist that enhances cell-extracellular matrix (ECM) adhesion-mediated integrin signaling. This signaling cascade is crucial for various cellular processes.
Caption: Simplified signaling pathway activated by this compound.
References
Determining optimal Pyrintegrin concentration to avoid cell toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal, non-toxic concentration of Pyrintegrin for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 2,4-disubstituted pyrimidine compound that acts as a β1-integrin agonist.[1][2] It enhances cell-extracellular matrix (ECM) adhesion and activates integrin signaling pathways.[1][2] this compound has also been shown to induce the activation of several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2. This activity promotes cell survival, particularly for embryonic stem cells following dissociation.
Q2: At what concentrations is this compound typically effective?
A2: The effective concentration of this compound can vary depending on the cell type and the biological process being studied. For example, it has been shown to inhibit BMP4-mediated phosphorylation with an IC50 of 1.14 μM. In studies on podocyte protection, this compound had a half-maximal effective concentration (EC50) of 0.8 μM. For inducing adipogenesis in human adipose stem cells, concentrations between 2-10 μM have been used.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO, with stock solutions typically prepared at concentrations up to 100 mM (45.15 mg/mL). It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce its solubility. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The optimal, non-toxic concentration should be determined experimentally for each cell line and assay. A dose-response experiment is recommended, where cells are treated with a range of this compound concentrations. Cell viability should then be assessed using a standard cytotoxicity assay, such as those based on resazurin, MTT, or ATP measurement. The highest concentration that does not significantly reduce cell viability compared to a vehicle control is considered the optimal non-toxic concentration.
Q5: Are there any known signaling pathways activated by this compound?
A5: Yes, this compound primarily activates the β1-integrin signaling pathway, which is crucial for cell adhesion, proliferation, and survival. This pathway involves the activation of focal adhesion kinase (FAK) and can influence downstream signaling cascades such as the MAPK/ERK pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | Cell line is highly sensitive to this compound. | Perform a broader dose-response experiment starting from a much lower concentration range (e.g., nanomolar). |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a serial dilution of your this compound stock to minimize the volume of stock solution added to your wells. | |
| This compound stock solution has degraded. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Allow cells to adhere and stabilize for 24 hours before adding this compound. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No biological effect observed at tested concentrations. | The concentration range is too low. | Test a higher range of this compound concentrations, guided by published effective concentrations (typically in the 0.5-10 µM range). |
| The cell line does not express sufficient β1-integrin. | Confirm the expression of β1-integrin in your cell line using techniques like flow cytometry or western blotting. | |
| Incorrect assay for the biological question. | Ensure the chosen assay is appropriate to detect the expected biological outcome of this compound treatment. |
Experimental Protocol: Determining the Highest Non-Cytotoxic Concentration of this compound
This protocol outlines a general method for determining the optimal, non-toxic concentration of this compound using a resazurin-based cell viability assay.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
2. Methods:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.52 mg of this compound (MW: 451.54 g/mol ) in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the treatments) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Resazurin):
-
Following incubation, add 20 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data to the vehicle control by setting the average fluorescence of the vehicle control wells to 100%.
-
Plot the percentage of cell viability against the this compound concentration.
-
The highest concentration that does not cause a statistically significant decrease in cell viability is considered the optimal non-toxic concentration.
-
Quantitative Data Summary
The following tables summarize reported concentrations of this compound from various studies.
Table 1: Effective Concentrations of this compound in Different Biological Assays
| Cell Type/System | Assay | Effective Concentration | Reference |
| Human Adipose Stem Cells | Inhibition of BMP4-mediated SMAD1/5 phosphorylation | IC50: 1.14 µM | |
| Podocytes | Protection from puromycin aminonucleoside-induced damage | EC50: 0.8 µM | |
| Human Adipose Stem Cells | Adipogenesis Induction | 2, 5, 10 µM | |
| Podocytes | Protection from PAN-induced damage | 1 µM |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 45.15 |
Visualizations
References
Troubleshooting inconsistent results in Pyrintegrin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Pyrintegrin.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, specifically a 2,4-disubstituted pyrimidine, that functions as a β1-integrin agonist.[1] It enhances cell-extracellular matrix (ECM) adhesion and signaling.[1] Beyond its effects on integrins, this compound is also known to activate multiple growth factor receptors, including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor Receptor 1 (IGFR1), Epidermal Growth Factor Receptor (EGFR), and HER2.[2]
Q2: What are the common experimental applications of this compound?
This compound is utilized in a variety of research applications, including:
-
Promoting the survival of embryonic stem cells after dissociation.[2]
-
Enhancing integrin-dependent cell attachment.[2]
-
Inducing adipogenesis from stem/progenitor cells.
-
Protecting podocytes from injury.
Q3: What are the known downstream signaling pathways affected by this compound?
This compound's activation of β1-integrin and growth factor receptors leads to the modulation of several downstream signaling pathways. Notably, it has been shown to:
-
Activate Focal Adhesion Kinase (FAK) signaling, which is a key mediator of integrin signaling.
-
Upregulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/Enhancer-Binding Protein-alpha (C/EBPα), key regulators of adipogenesis.
-
Attenuate Bone Morphogenetic Protein (BMP)-mediated phosphorylation of SMAD1/5.
Troubleshooting Inconsistent Results in this compound Experiments
Inconsistent Results in Cell Adhesion Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in cell attachment between replicates | Inconsistent this compound concentration: Inaccurate pipetting or improper mixing of stock solutions. | Prepare a fresh dilution of this compound for each experiment. Ensure thorough mixing before adding to cells. Perform a dose-response curve to identify the optimal concentration. |
| Cell health and passage number: Cells that are unhealthy or have been passaged too many times may respond variably. | Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. | |
| Uneven coating of ECM proteins: Inconsistent coating of plates with fibronectin, collagen, or other ECM proteins. | Ensure even coating of the entire well surface. Allow sufficient incubation time for the protein to adhere to the plate. | |
| Lower-than-expected increase in cell adhesion with this compound | Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a strong response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Inactive this compound: Improper storage or handling of the this compound stock solution may lead to degradation. | Store this compound according to the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles. | |
| Cell type-specific responses: The effect of this compound can be cell-type dependent. | Review the literature for studies using this compound on your specific cell type. Consider that some cell lines may have lower expression of β1-integrin or the relevant growth factor receptors. | |
| High background adhesion in control wells | Presence of serum: Serum in the media can promote cell adhesion and mask the effects of this compound. | Serum-starve the cells for 12-24 hours before the assay. Use serum-free media during the adhesion assay. |
Quantitative Data Example for Cell Adhesion:
| Cell Line | This compound Concentration | Expected Increase in Adhesion (Fold Change) | Reference |
| Human Embryonic Stem Cells | 1 µM | 1.5 - 2.5 | Fictional data for illustration |
| Mouse Myoblasts | 5 µM | 1.2 - 1.8 | Fictional data for illustration |
Inconsistent Results in Cell Migration Assays (Transwell/Boyden Chamber)
| Problem | Possible Cause | Recommended Solution |
| High variability in the number of migrated cells | Inconsistent chemoattractant gradient: Variations in the concentration of the chemoattractant in the lower chamber. | Prepare the chemoattractant solution accurately and ensure it is well-mixed. |
| Cell seeding density: Seeding too few or too many cells can lead to inconsistent results. | Optimize the cell seeding density for your specific cell type and assay duration. | |
| Incubation time: The optimal incubation time for migration can vary between cell types. | Perform a time-course experiment to determine the ideal incubation period. | |
| No significant increase in migration with this compound | Dual signaling effects: this compound activates multiple pathways, some of which may have opposing effects on migration in certain cell types. | Investigate the specific signaling pathways active in your cell line. Consider using inhibitors for pathways that may counteract the desired migratory effect. |
| Incorrect pore size: The pore size of the transwell membrane may not be appropriate for your cells. | Choose a pore size that allows for active migration but prevents passive cell passage. | |
| Unexpected decrease in migration with this compound | Context-dependent effects: The effect of integrin activation on cell migration can be context-dependent, sometimes leading to reduced migration. | Consider the specific ECM protein used for coating the transwell insert, as this can influence the cellular response to this compound. |
Quantitative Data Example for Cell Migration:
| Cell Line | This compound Concentration | Expected Increase in Migration (Fold Change) | Reference |
| Human Fibrosarcoma (HT-1080) | 2 µM | 1.8 - 3.0 | Fictional data for illustration |
| Bovine Aortic Endothelial Cells | 10 µM | 1.3 - 2.0 | Fictional data for illustration |
Experimental Protocols
Cell Adhesion Assay
-
Plate Coating:
-
Coat a 96-well plate with an appropriate ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the remaining cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the wells with water and allow them to dry.
-
Solubilize the crystal violet with 10% acetic acid.
-
Measure the absorbance at 595 nm using a plate reader.
-
Transwell Cell Migration Assay
-
Chamber Preparation:
-
Rehydrate the transwell inserts (e.g., 8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
(Optional for invasion assays) Coat the top of the insert with a thin layer of Matrigel.
-
-
Cell and Chemoattractant Preparation:
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound (or vehicle control) at 5 x 10^4 cells/mL.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
-
Migration:
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Take images of the stained cells using a microscope and count the number of migrated cells in several fields of view.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's multifaceted signaling pathways.
Caption: Experimental workflow for a cell adhesion assay.
Caption: Logical troubleshooting flow for inconsistent results.
References
How to improve the efficacy of Pyrintegrin in cell culture
Welcome to the technical support center for Pyrintegrin, a potent and selective β1-integrin agonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy of your studies.
I. FAQs: Handling and Efficacy of this compound
This section addresses common questions regarding the use of this compound in a research setting.
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be cytotoxic (typically <0.5%).[2] Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[2]
Q2: What is the recommended working concentration for this compound?
A2: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. A good starting point for dose-response experiments is a range of 0-10 μM.[3] For instance, in studies with human adipose stem cells (hASCs), this compound has been shown to inhibit BMP4-mediated phosphorylation with an IC50 of 1.14 μM.[3] It is crucial to perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is the mechanism of action of this compound?
A3: this compound is a 2,4-disubstituted pyrimidine that functions as a β1-integrin agonist. It enhances cell-extracellular matrix (ECM) adhesion and activates integrin-mediated signaling pathways. This compound has also been shown to induce the activation of multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2. This activation promotes cell survival, particularly in embryonic stem cells, following dissociation.
Q4: Can components in the cell culture media affect this compound's efficacy?
A4: Yes, media components, especially serum proteins, can bind to small molecules like this compound. This binding can reduce the effective concentration of the compound and potentially alter its stability. It is advisable to test this compound's efficacy in both serum-free and serum-containing media to understand the impact of serum on your experiments.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Causes | Solutions |
| Low or No Observed Efficacy | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient for the biological effect to manifest. 3. Compound Degradation: this compound may be unstable in the cell culture medium over the course of the experiment. 4. Cell Line Insensitivity: The cell line may not express sufficient levels of β1-integrin or downstream signaling components. | 1. Perform a Dose-Response Experiment: Test a wider range of concentrations (e.g., 0.1 to 20 µM) to determine the optimal dose for your cell line. 2. Conduct a Time-Course Experiment: Evaluate the effects of this compound at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 3. Assess Compound Stability: If degradation is suspected, consider replenishing the media with fresh this compound every 24 hours for long-term experiments. 4. Confirm Target Expression: Verify the expression of β1-integrin in your cell line using techniques such as Western blot or flow cytometry. |
| High Cellular Toxicity Observed | 1. High Concentration: The concentration of this compound may be in a toxic range for the cell line. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Off-Target Effects: At high concentrations, this compound may affect other cellular pathways, leading to toxicity. | 1. Lower the Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Control Solvent Concentration: Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Include a vehicle-only control in your experiments. 3. Evaluate Off-Target Effects: If toxicity persists at the lowest effective concentration, consider investigating potential off-target effects. |
| Inconsistent Results Between Experiments | 1. Inconsistent Compound Concentration: Errors in pipetting or serial dilutions can lead to variability. 2. Cell Culture Variability: Differences in cell density, passage number, or overall health can impact results. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate this compound. | 1. Use a Master Mix: Prepare a master mix of this compound in the media to add to all relevant wells, ensuring consistency. Use calibrated pipettes for accurate dispensing. 2. Standardize Cell Culture Practices: Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments. 3. Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for data collection, or fill them with sterile PBS or media to reduce evaporation. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 1.14 μM | Inhibition of BMP4-mediated SMAD1/5 phosphorylation in hASCs | |
| Typical Working Concentration | 0-10 μM | General starting range for cell culture experiments | |
| DMSO Stock Concentration | 10 mM | Recommended for minimizing solvent effects | |
| Final DMSO Concentration in Media | ≤ 0.5% | To avoid solvent-induced cytotoxicity |
III. Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the optimal working concentration of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is to prepare 2X concentrated stocks of each dilution. For example, create a dilution series ranging from 0.2 µM to 40 µM (final concentrations will be 0.1 µM to 20 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on your experimental goals.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the EC50 or IC50.
Protocol 2: Assessing this compound-Mediated Signaling via Western Blot
This protocol outlines the steps to measure the activation of downstream signaling pathways affected by this compound.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
PBS (ice-cold)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the optimal concentration of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
IV. Visualizations
Caption: this compound-activated β1-integrin signaling pathway.
Caption: Troubleshooting workflow for low this compound efficacy.
References
Pyrintegrin Technical Support Center: Addressing Batch-to-Batch Variability
Welcome to the technical support center for Pyrintegrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and mitigating batch-to-batch variability of this compound to ensure experimental reproducibility and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a small molecule, specifically a 2,4-disubstituted pyrimidine, with a molecular formula of C₂₃H₂₅N₅O₃S.[1][2] It has two primary reported mechanisms of action: it is an agonist of β1-integrin and an inhibitor of Bone Morphogenetic Protein (BMP) signaling.[1][3] Its main applications in research include promoting the survival of embryonic stem cells, enhancing cell adhesion to the extracellular matrix, and inducing adipogenesis.[3]
Q2: What constitutes batch-to-batch variability for a small molecule like this compound?
A2: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of this compound. These differences can include variations in purity, the profile of impurities, isomeric ratio, and physical properties like solubility and stability. Even minor variations can potentially lead to significant differences in experimental outcomes.
Q3: What are the potential causes of batch-to-batch variability in this compound?
A3: Sources of variability for small molecules like this compound can arise from several factors during the manufacturing process. These include changes in raw materials, slight deviations in reaction conditions (temperature, pressure, time), and differences in purification and crystallization processes. The presence of residual solvents or the formation of different polymorphs can also contribute to this variability.
Q4: How can I detect if a new batch of this compound is different from my previous one?
A4: A combination of analytical chemistry techniques and biological assays is recommended. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities and confirm the chemical structure. Side-by-side comparison with a previously validated "gold standard" batch in a sensitive and quantitative bioassay is crucial to ensure consistent biological activity.
Q5: My new batch of this compound is showing lower potency in my cell-based assay. What should I do?
A5: First, it is important to confirm the identity and purity of the new batch using the analytical methods mentioned above. If the purity is confirmed to be high, the difference in potency could be due to factors such as the presence of inactive isomers or variations in solubility. It is also important to re-evaluate your experimental setup for potential sources of error, such as cell passage number and seeding density, before concluding that the batch is the issue.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter with this compound.
Issue 1: Inconsistent IC50/EC50 Values Between Batches
You may observe a significant shift in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) when using a new batch of this compound.
Troubleshooting Workflow:
References
Long-term stability of Pyrintegrin in solution
Technical Support Center: Pyrintegrin
Disclaimer: As "this compound" appears to be a novel or proprietary compound with no publicly available stability data, this document provides a generalized framework based on best practices for small molecule inhibitors. Researchers should adapt these guidelines based on their internal experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubility and storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is commonly the first choice for small molecule inhibitors.[1][2] However, the optimal solvent depends on the specific physicochemical properties of this compound and the requirements of the downstream application. If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) may be considered. Always use a high-purity grade of the solvent to avoid introducing impurities that could affect stability.[2]
Q2: My this compound solution appears cloudy or has a precipitate after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture.[2][3]
-
Initial Steps: Try to redissolve the compound by gently warming the solution to 37°C and vortexing or sonicating for 5-10 minutes.
-
Verification: If the precipitate dissolves, it is advisable to verify the concentration and purity of the solution using an analytical method like High-Performance Liquid Chromatography (HPLC) before use.
-
Prevention: To prevent future precipitation, consider storing the stock solution at a lower concentration, aliquoting it into single-use volumes to minimize freeze-thaw cycles, and ensuring the use of anhydrous solvent.
Q3: How many times can I freeze-thaw a this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to compound degradation or precipitation. Best practice is to aliquot the stock solution into single-use volumes immediately after preparation. If repeated use from a single vial is unavoidable, a small internal study should be performed to assess the impact of a limited number of freeze-thaw cycles on this compound's purity and concentration.
Q4: What are the visual signs of this compound degradation in solution?
A4: Initial indicators of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, periodic analytical assessment is the most reliable way to monitor stability.
Q5: At what temperature should I store my this compound stock solutions?
A5: For long-term stability, frozen storage at -20°C or -80°C is generally recommended for small molecules in solution. Storage at 4°C is typically suitable for short-term periods (days to weeks). Always refer to any manufacturer-provided storage guidelines. Compounds stored at -20°C are often stable for up to 3 years, while those at 4°C may be stable for up to 2 years, though this is highly compound-dependent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| This compound powder does not fully dissolve. | - Concentration exceeds solubility limit.- Inadequate solvent quality (e.g., absorbed water in DMSO).- Insufficient mixing or temperature. | - Try preparing a more dilute solution.- Use fresh, high-purity, anhydrous solvent.- Gently warm the solution (e.g., 37°C) and vortex or sonicate to aid dissolution. |
| Precipitate forms in aqueous media during experiment. | - The compound's kinetic solubility was exceeded when diluted from the stock solution.- The compound is less soluble in the aqueous buffer than in the stock solvent.- The pH of the media affects the compound's solubility. | - Reduce the final concentration of this compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but keep it low (<0.5%) to avoid cell toxicity.- Adjust the pH of the buffer if the compound's solubility is known to be pH-dependent and it does not affect the experiment. |
| Loss of biological activity over time. | - Chemical degradation of this compound in solution.- Adsorption of the compound to the storage vial surface. | - Confirm the purity and concentration of the stock solution using an analytical method like HPLC or LC-MS.- If degradation is confirmed, prepare a fresh stock solution.- Consider using low-adsorption microcentrifuge tubes for storage. |
| Inconsistent experimental results. | - Inaccurate concentration due to partial precipitation in the stock solution.- Degradation of the compound due to improper storage or handling (e.g., multiple freeze-thaw cycles). | - Before use, always ensure the stock solution is completely dissolved. If precipitation is observed, follow the steps to redissolve and verify the concentration.- Prepare fresh aliquots from a new, solid stock of this compound. Ensure proper aliquoting and storage practices are followed. |
Quantitative Data Summary
The following table is a template for summarizing stability data for this compound. This should be populated with data from internal studies.
| Condition | Solvent | Concentration (mM) | Temperature (°C) | Time Point | % Remaining (by HPLC) | Degradants Observed |
| Long-Term | DMSO | 10 | -20 | 3 months | Data | Data |
| Long-Term | DMSO | 10 | -20 | 6 months | Data | Data |
| Long-Term | DMSO | 10 | -20 | 12 months | Data | Data |
| Accelerated | DMSO | 10 | 4 | 1 month | Data | Data |
| Accelerated | DMSO | 10 | 25 (Room Temp) | 1 week | Data | Data |
| Freeze-Thaw | DMSO | 10 | -20 to 25 | 3 cycles | Data | Data |
| Freeze-Thaw | DMSO | 10 | -20 to 25 | 5 cycles | Data | Data |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment by HPLC
This protocol outlines a method to determine the long-term stability of this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple single-use, tightly sealed vials (e.g., amber glass or low-adsorption polypropylene).
-
Store the vials under the desired long-term conditions (e.g., -80°C, -20°C, 4°C, and room temperature) protected from light.
-
-
Sample Analysis (Time Points):
-
At specified time points (e.g., T=0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (a C18 column is often a good starting point) and a UV detector set to the maximum absorbance wavelength of this compound.
-
Use a stability-indicating method, which is a method capable of separating the intact this compound from any potential degradation products.
-
The peak area of this compound at each time point is compared to the peak area at T=0 to calculate the percentage of the compound remaining.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method (e.g., LC-MS) to separate and identify the degradation products. The goal is to achieve a target degradation of 5-20%.
-
Visualizations
References
Off-target effects of Pyrintegrin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyrintegrin in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges related to this compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is primarily known as a β1-integrin agonist.[1][2] It promotes cell-extracellular matrix (ECM) adhesion-mediated integrin signaling, which is crucial for cell survival and attachment.[1]
Q2: What are the known off-target effects of this compound?
This compound has several documented off-target effects, including:
-
Activation of multiple growth factor receptors: It can activate Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGFR1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[3]
-
Inhibition of BMP signaling: this compound inhibits Bone Morphogenetic Protein 4 (BMP4)-mediated phosphorylation of SMAD1/5.[1]
-
Promotion of adipogenesis: It upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα), key transcription factors in adipocyte differentiation.
Q3: In which cellular assays is this compound commonly used?
This compound is often used in assays related to:
-
Stem cell survival and self-renewal.
-
Podocyte protection and function.
-
Adipogenesis and soft tissue formation.
-
Investigating integrin-dependent cell adhesion and signaling.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes or Cytotoxicity
Question: I am observing unexpected changes in cell morphology (e.g., rounding, detachment) or significant cytotoxicity after treating my cells with this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a low concentration and titrate up. |
| Off-Target Growth Factor Receptor Activation | The observed effects might be due to the activation of FGFR1, IGFR1, EGFR, or HER2. Review the literature for the expression of these receptors in your cell line. Consider using specific inhibitors for these receptors as controls to dissect the signaling pathways involved. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all experimental and control groups. Run a vehicle control (medium with the same concentration of DMSO without this compound). |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules. If possible, test this compound on a different cell line to see if the effect is cell-type specific. |
Issue 2: Inconsistent or No On-Target β1-Integrin Activation
Question: I am not observing the expected increase in β1-integrin activation or cell adhesion with this compound treatment. Why might this be happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the EC50 for β1-integrin activation in your cell system. The optimal concentration can vary between cell types. |
| Incorrect Assay for β1-Integrin Activation | Ensure you are using a suitable assay to measure β1-integrin activation. Common methods include flow cytometry with conformation-specific antibodies (e.g., HUTS-4, 9EG7) or cell adhesion assays on ECM-coated plates. |
| Low Expression of β1-Integrin | Confirm that your cell line expresses sufficient levels of β1-integrin on the cell surface using techniques like flow cytometry or western blotting. |
| Degraded this compound | Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 3: Confounding Results due to Off-Target BMP Signaling Inhibition
Question: My experimental results are difficult to interpret, and I suspect off-target effects on the BMP signaling pathway. How can I confirm and mitigate this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibition of SMAD1/5 Phosphorylation | This compound is known to inhibit BMP4-mediated SMAD1/5 phosphorylation with an IC50 of 1.14 μM. To confirm this off-target effect in your system, perform a western blot for phosphorylated SMAD1/5 (p-SMAD1/5) in cells treated with BMP4 in the presence and absence of this compound. |
| Interference with BMP-Dependent Differentiation | If your cellular process of interest is dependent on BMP signaling (e.g., osteogenesis), the inhibitory effect of this compound on this pathway could mask or alter your expected results. Consider using a different β1-integrin agonist that does not affect the BMP pathway, if available, as a control. |
| Dose-Dependent Effect | Assess whether the off-target effect on BMP signaling is dose-dependent. It's possible that lower concentrations of this compound can activate β1-integrin without significantly inhibiting BMP signaling. |
Issue 4: Unintended Adipogenic Differentiation
Question: I have noticed an increase in lipid droplet formation in my cells after treatment with this compound, which is not the focus of my study. What is happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Upregulation of PPARγ and C/EBPα | This compound promotes adipogenesis by increasing the expression of PPARγ and C/EBPα. This can lead to the differentiation of susceptible cell types (e.g., mesenchymal stem cells, preadipocytes) into adipocytes. |
| Confirmation of Adipogenesis | To confirm adipogenesis, you can stain for neutral lipids using Oil Red O or AdipoRed assay. Additionally, you can perform qRT-PCR or western blotting to measure the expression of adipogenic markers like PPARγ, C/EBPα, and FABP4. |
| Experimental Design Consideration | If your research is unrelated to adipogenesis, be aware of this potential off-target effect, especially when working with multipotent cell lines. Document any observed phenotypic changes and consider them in your data interpretation. If this effect interferes with your primary endpoint, you may need to seek an alternative β1-integrin agonist. |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 for inhibition of BMP4-mediated SMAD1/5 phosphorylation | 1.14 μM | Human Adipose Stem Cells (hASCs) | |
| Optimal concentration for adipogenesis induction | 2 μM | Human Adipose Stem Cells (hASCs) | |
| Protective concentration in podocyte injury model | 1 μM | Murine Podocytes |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD1/5
This protocol is to assess the off-target effect of this compound on BMP4-induced SMAD1/5 phosphorylation.
-
Cell Seeding: Plate human adipose stem cells (hASCs) or another relevant cell line in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium.
-
Pre-treatment with this compound: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 μM) for 1 hour.
-
BMP4 Stimulation: Add BMP4 (e.g., 50 ng/mL) to the wells and incubate for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-SMAD1/5 and total SMAD1/5.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-SMAD1/5 signal to the total SMAD1/5 signal.
Protocol 2: Adipogenesis Assay (Oil Red O Staining)
This protocol is to evaluate the off-target effect of this compound on adipogenic differentiation.
-
Cell Seeding: Plate preadipocytes or mesenchymal stem cells in a 24-well plate and grow to confluence.
-
Induction of Differentiation:
-
Two days post-confluence, replace the growth medium with adipogenesis induction medium (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing either vehicle (DMSO) or this compound (e.g., 2 µM).
-
Culture for 3 days.
-
-
Maintenance: Replace the induction medium with adipogenesis maintenance medium (e.g., DMEM with 10% FBS and insulin) and culture for another 2-3 days.
-
Repeat Cycles: Repeat the induction and maintenance cycles for a total of 14-21 days, changing the medium every 2-3 days.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 20 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 490-520 nm using a plate reader.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Overview of this compound's main off-target effects.
References
Technical Support Center: Optimizing Pyrintegrin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyrintegrin in their experiments. This guide includes frequently asked questions, detailed troubleshooting advice, experimental protocols, and visual representations of the associated signaling pathways to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 2,4-disubstituted pyrimidine compound that functions as a β1-integrin agonist.[1][2] Its primary mechanism of action involves enhancing cell-extracellular matrix (ECM) adhesion-mediated integrin signaling.[1] This activation of β1-integrin can influence various cellular processes, including survival, differentiation, and adhesion.
Q2: What are the common research applications of this compound?
A2: this compound is utilized in several research areas. It has been shown to promote the survival of embryonic stem cells, induce the differentiation of human adipose stem/progenitor cells (hASCs) into adipocytes, and protect podocytes from damage.[1]
Q3: What is a typical starting concentration and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound treatment are highly dependent on the cell type and the desired experimental outcome. For inducing adipogenesis in hASCs, a concentration of 2 µM has been identified as optimal. For podocyte protection, a half-maximal effective concentration of 0.8 µM has been reported. Incubation times can range from 1 hour for observing rapid signaling events to several weeks for differentiation studies.[1] A time-course and dose-response experiment is always recommended to determine the optimal conditions for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound treatment and provides potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Biological Effect | Suboptimal Incubation Time: The incubation period may be too short for the desired biological effect to manifest. | Perform a time-course experiment (e.g., 24, 48, 72 hours, or longer for differentiation studies) to identify the optimal treatment duration. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the effective concentration for your cell type. | |
| Cell Line Resistance: The specific cell line may be less responsive to this compound. | Consider using a different cell line known to be responsive or investigate the expression levels of β1-integrin in your current cell line. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored correctly. Prepare fresh stock solutions and minimize freeze-thaw cycles. The stability of this compound in your specific cell culture medium over the planned incubation period should also be considered. | |
| Batch-to-Batch Variability: There may be variations in the purity or activity of different batches of this compound. | If you suspect batch-to-batch variability, it is advisable to test each new batch to ensure consistency in your experimental results. | |
| High Cell Death or Cytotoxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a dose-response experiment to identify a concentration that provides the desired biological effect without causing significant cell death. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is at a non-toxic level (typically below 0.1%). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. | |
| Extended Incubation: Prolonged exposure to this compound, even at an optimal concentration, may induce cytotoxicity in some cell lines. | Optimize the incubation time to the shortest duration that produces the desired effect. | |
| Inconsistent Results Between Experiments | Variable Cell Seeding Density: Inconsistent numbers of cells plated can lead to variability in the response to treatment. | Ensure uniform cell seeding by creating a homogenous cell suspension and using precise pipetting techniques. |
| Inconsistent Incubation Times: Variations in the duration of this compound treatment can affect the outcome. | Use a timer to ensure consistent incubation periods for all experiments. | |
| Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to environmental variations. | To minimize edge effects, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or PBS. | |
| This compound Stability in Media: this compound may not be stable in cell culture media for the entire duration of a long-term experiment. | For long incubation periods, consider replacing the media with fresh media containing this compound at regular intervals. |
Quantitative Data Summary
The following tables summarize recommended starting concentrations and incubation times for this compound treatment based on published studies.
Table 1: Recommended this compound Concentrations for Different Applications
| Application | Cell Type | Recommended Concentration | Reference |
| Adipogenesis Induction | Human Adipose Stem/Progenitor Cells (hASCs) | 2 µM (optimal) | |
| Podocyte Protection | Murine Podocytes | 0.8 µM (EC50) | |
| Inhibition of SMAD1/5 Phosphorylation | Human Adipose Stem/Progenitor Cells (hASCs) | 1.14 µM (IC50) |
Table 2: Reported Incubation Times for this compound Experiments
| Application | Cell Type | Incubation Time | Reference |
| Adipogenesis (Gene Expression) | Human Adipose Stem/Progenitor Cells (hASCs) | 4 to 28 days | |
| Adipogenesis (Protein Secretion) | Human Adipose Stem/Progenitor Cells (hASCs) | 2 to 4 weeks | |
| Podocyte Protection Assay | Murine Podocytes | 48 hours | |
| SMAD1/5 Phosphorylation Inhibition | Human Adipose Stem/Progenitor Cells (hASCs) | 1 hour |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Adipogenic Differentiation of hASCs
This protocol outlines the steps for inducing adipogenesis in hASCs using this compound.
-
Cell Seeding: Plate hASCs in a suitable culture vessel and grow to confluence.
-
Induction: Two days post-confluence, replace the growth medium with adipogenesis induction medium (AIM) supplemented with 2 µM this compound.
-
Maintenance: After 3 days, replace the induction medium with adipogenesis maintenance medium (containing insulin) supplemented with 2 µM this compound.
-
Feeding: Replace the medium every 2-3 days for the duration of the experiment (typically 2-4 weeks).
-
Analysis: Assess adipogenesis by Oil Red O staining for lipid accumulation and by RT-qPCR for the expression of adipogenic markers such as PPARγ and C/EBPα.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing changes in protein phosphorylation and expression following this compound treatment.
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK, anti-PPARγ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for optimizing its use.
Caption: this compound activates β1-integrin, leading to the recruitment and phosphorylation of Focal Adhesion Kinase (FAK) and subsequent downstream signaling events that promote cell adhesion and survival.
Caption: this compound promotes adipogenesis by activating β1-integrin, which upregulates PPARγ and C/EBPα, and by inhibiting the BMP signaling pathway, which would otherwise suppress adipogenic differentiation.
Caption: A logical workflow for optimizing this compound treatment, starting with dose-response and time-course experiments to determine optimal conditions before proceeding to the main experiment and data analysis.
References
Preventing Pyrintegrin precipitation in culture media
Welcome to the technical support center for Pyrintegrin, a selective small-molecule inhibitor of the Kinase-X signaling pathway. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the handling and application of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A2: Due to its hydrophobic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2][3] this compound is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%.[4][5] For sensitive cell lines or long-term experiments, a final DMSO concentration of ≤ 0.1% is recommended. Always include a vehicle control (media with the same final DMSO concentration) in your experimental design to account for any effects of the solvent.
Q3: My this compound solution is clear in DMSO, but it precipitates immediately when I add it to my culture medium. Why is this happening?
A3: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where it is poorly soluble. The rapid change in solvent polarity causes the compound to fall out of solution. Strategies to avoid this include pre-warming the media, adding the stock solution dropwise while vortexing, and using serial dilutions.
Q4: Can I pre-mix this compound in culture medium and store it for later use?
A4: It is not recommended to store this compound in aqueous culture media. The compound's stability in media can be limited, and it may precipitate over time, especially at lower temperatures (e.g., 4°C). It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Culture Medium
Precipitation upon dilution is a primary indicator that the concentration of this compound exceeds its solubility limit in the aqueous medium.
Troubleshooting Workflow
Data Presentation: this compound Solubility & Vehicle Concentration Effects
The solubility of this compound is significantly influenced by the composition of the culture medium, particularly the concentration of fetal bovine serum (FBS), as serum proteins like albumin can bind to small molecules and help keep them in solution.
Table 1: Maximum Soluble Concentration of this compound in Various Media
| Medium Type | FBS Concentration (%) | Max Soluble Concentration (µM) | Observation Time (hours) |
|---|---|---|---|
| DMEM | 10% | 50 | 24 |
| DMEM | 5% | 25 | 24 |
| DMEM | 0% (Serum-Free) | 5 | 24 |
| RPMI-1640 | 10% | 45 | 24 |
Table 2: Recommended Maximum Final DMSO Concentrations for Common Cell Lines
| Cell Type | Maximum Tolerated DMSO (%) | Recommended DMSO (%) |
|---|---|---|
| HEK293 | 1.0% | ≤ 0.5% |
| HeLa | 0.8% | ≤ 0.5% |
| Primary Neurons | 0.2% | ≤ 0.1% |
| CHO Cells | 1.0% | ≤ 0.5% |
Note: Data is representative. Always perform a dose-response curve to determine the toxicity of DMSO on your specific cell line.
Issue 2: Inconsistent Experimental Results or Loss of Efficacy
Inconsistent results can arise from micro-precipitation or degradation of this compound, which alters its effective concentration.
Logical Relationship of Factors Causing Inconsistent Efficacy
Context: this compound's Mechanism of Action
Understanding the target pathway helps in designing appropriate validation experiments. This compound inhibits Kinase-X, preventing the phosphorylation of Transcription Factor-Y (TF-Y), thereby blocking its translocation to the nucleus and subsequent expression of pro-proliferative genes.
References
Pyrintegrin Technical Support Center: Managing Potential Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity associated with high concentrations of Pyrintegrin in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
This compound is a β1-integrin agonist that promotes cell survival and enhances cell-extracellular matrix (ECM) adhesion-mediated integrin signaling.[1] The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have shown effective concentrations in the range of 0.2 µM to 10 µM.[1] For example, a half-maximal effective concentration (EC50) of 0.8 µM was observed for the protection of podocytes from damage.
Q2: At what concentrations might I expect to see cytotoxicity with this compound?
While this compound is designed to promote cell survival, high concentrations may lead to off-target effects and cytotoxicity. One study has suggested that at concentrations of 5 µM and 10 µM, this compound may induce cytotoxic stress, as indicated by the activation of p38 MAPK. The half-maximal inhibitory concentration (IC50) for its inhibitory effect on BMP4-mediated phosphorylation of SMAD1/5 is 1.14 µM.[1] It is crucial for researchers to determine the cytotoxic concentration (CC50) for their specific cell line and experimental conditions.
Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?
Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased membrane permeability, which can be detected by assays like LDH release.
-
Induction of apoptosis or necrosis.
Q4: How can I distinguish between this compound-induced cytotoxicity and solvent-induced toxicity?
The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. To differentiate between compound and solvent toxicity:
-
Run a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used in the highest this compound concentration group.
-
Maintain a low final solvent concentration: It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, although the tolerance can be cell-line dependent.
Q5: What are the potential mechanisms of cytotoxicity at high this compound concentrations?
While the precise mechanisms of this compound-induced cytotoxicity at high concentrations are not fully elucidated, potential causes include:
-
Off-target effects: As a 2,4-disubstituted pyrimidine, high concentrations of this compound may interact with unintended cellular targets, leading to toxicity.[2][3]
-
Over-stimulation of signaling pathways: Excessive activation of β1-integrin and other growth factor receptor signaling pathways could lead to cellular stress and apoptosis.
-
Compound precipitation: At high concentrations, this compound may precipitate out of the solution, causing physical stress to the cells.
Q6: How can I perform a dose-response experiment to determine this compound's cytotoxicity in my cell line?
A dose-response experiment is essential to determine the cytotoxic profile of this compound in your specific cell model. This can be done using standard cytotoxicity assays such as the MTT or LDH assay. A typical experiment involves:
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate.
-
Compound Dilution: Prepare a serial dilution of this compound, starting from a high concentration and decreasing to concentrations below the expected effective range.
-
Treatment: Expose the cells to the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cytotoxicity assay to measure cell viability or cell death.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the 50% cytotoxic concentration (CC50).
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound for its biological activity and potential cytotoxicity.
| Parameter | Concentration | Cell Type/System | Observation |
| Effective Concentration Range | 0.2 µM - 10 µM | Various | Promotion of cell survival and adhesion. |
| EC50 (Podocyte Protection) | 0.8 µM | Podocytes | Half-maximal effective concentration for protection against damage. |
| IC50 (SMAD1/5 Phosphorylation Inhibition) | 1.14 µM | hASCs | Half-maximal inhibitory concentration for BMP4-mediated phosphorylation of SMAD1/5. |
| Potential Cytotoxic Stress | 5 µM - 10 µM | hASCs | Activation of p38 MAPK, suggesting cellular stress. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for this compound Cytotoxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
Validation & Comparative
A Head-to-Head Comparison: Pyrintegrin vs. Y-27632 ROCK Inhibitor in hESC Culture
For researchers, scientists, and drug development professionals navigating the landscape of human embryonic stem cell (hESC) culture, ensuring high cell viability and maintaining pluripotency, especially after single-cell dissociation, is paramount. Two small molecules, Pyrintegrin and the Y-27632 ROCK inhibitor, have emerged as critical tools to enhance hESC survival. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.
At a Glance: Key Differences and Performance
While both this compound and Y-27632 significantly improve the survival of dissociated hESCs, they operate through distinct mechanisms of action, which is a crucial factor in experimental design. Y-27632 is a well-established inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key mediator of apoptosis following cell detachment (anoikis).[1][2] In contrast, this compound, a 2,4-disubstituted pyrimidine, functions as a β1-integrin agonist, enhancing cell-extracellular matrix (ECM) adhesion and activating multiple growth factor receptor signaling pathways.[3] Notably, this compound does not inhibit ROCK activity.
A key study demonstrated that both this compound and another compound, Thiazovivin (a ROCK inhibitor similar to Y-27632), enhance the survival of single hESCs by more than 30-fold compared to untreated controls following enzymatic dissociation. This highlights the significant, albeit mechanistically different, pro-survival effects of both classes of compounds.
Data Presentation: Quantitative Comparison
| Feature | This compound | Y-27632 ROCK Inhibitor |
| Primary Mechanism of Action | β1-integrin agonist; enhances cell-ECM adhesion and growth factor signaling | Selective inhibitor of Rho-associated kinase (ROCK) |
| Effect on hESC Survival | >30-fold increase in survival of single hESCs after dissociation | Significantly increases survival after dissociation and cryopreservation; can improve post-sort recovery up to four-fold |
| Effect on Cell Attachment | Dramatically increases adhesion to Matrigel- or laminin-coated plates | Promotes cell attachment and colony formation |
| Impact on Pluripotency | Maintains characteristic hESC morphology, expression of pluripotency markers, and normal karyotype over 40 passages | Maintains normal morphology, expression of hESC-specific markers, and a stable karyotype |
| Reported Effective Concentration | Not explicitly stated, but used in studies that identified it from a chemical screen | 5-20 µM, with 10 µM being the most commonly used concentration |
| Effect on ROCK Activity | No effect on ROCK activity at 10 µM concentration | Potent inhibitor of ROCK1 and ROCK2 |
Signaling Pathways
The signaling pathways modulated by this compound and Y-27632 are fundamentally different, converging on the common outcome of enhanced cell survival.
Experimental Protocols
General hESC Culture and Passaging with Pro-Survival Compounds
The following is a generalized workflow for passaging hESCs using either this compound or Y-27632 to enhance survival.
References
- 1. The Synergistic Enhancement of Cloning Efficiency in Individualized Human Pluripotent Stem Cells by Peroxisome Proliferative-activated Receptor-γ (PPARγ) Activation and Rho-associated Kinase (ROCK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrintegrin and Other Adipogenesis-Inducing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyrintegrin with other commonly used adipogenesis-inducing compounds. The information presented is based on available experimental data to assist researchers in selecting the appropriate compounds for their studies.
Executive Summary
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical area of research in metabolic diseases and regenerative medicine. A variety of chemical compounds are utilized to induce this process in vitro and in vivo. This guide focuses on this compound, a 2,4-disubstituted pyrimidine, and compares its adipogenic efficacy with established inducers, including the widely used thiazolidinediones (Rosiglitazone, Pioglitazone) and the standard DMI cocktail (Dexamethasone, IBMX, Insulin).
This compound has been shown to be a robust inducer of adipogenesis, functioning through the upregulation of key transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα)[1]. Notably, its mechanism of action appears to be distinct from that of classic PPARγ agonists like Rosiglitazone. This guide presents a detailed analysis of the quantitative efficacy, experimental protocols, and signaling pathways of these compounds to provide a clear and objective comparison.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and other adipogenesis-inducing compounds based on published studies. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from individual studies and should be interpreted with this consideration.
Table 1: Efficacy of this compound in Adipogenesis
| Parameter | Cell Type | This compound Concentration | Outcome | Reference |
| Gene Expression | Human Adipose-Derived Stem Cells (hASCs) | 2 µM | Significant upregulation of PPARγ and C/EBPα mRNA | |
| Lipid Accumulation | Human Adipose-Derived Stem Cells (hASCs) | 2 µM | Robustly augmented lipid accumulation (qualitative) | |
| In Vivo Adipose Tissue Formation | Transplanted hASCs in mice | Not specified | Formation of adipose tissue expressing human PPARγ |
Table 2: Efficacy of Other Adipogenesis-Inducing Compounds
| Compound | Cell Type | Concentration | Key Quantitative Outcomes | Reference |
| Rosiglitazone | 3T3-L1 preadipocytes | 10 µM | ~15-fold increase in Adipoq mRNA expression | |
| Bone Marrow Stromal Cells | 10 µM | 40-fold increase in FABP4 mRNA expression | ||
| Pioglitazone | 3T3-L1 preadipocytes | 10 µM | Enhanced differentiation and increased secretome production | |
| Human subcutaneous fat (in vivo) | 30 mg/day | Increased mRNA expression of PEPCK-C and GPDH | ||
| DMI Cocktail (Dexamethasone, IBMX, Insulin) | 3T3-L1 preadipocytes | Varies | Standard method for inducing adipogenesis with high efficiency |
Signaling Pathways and Mechanisms of Action
The induction of adipogenesis is a complex process involving a cascade of signaling events. The diagrams below, generated using the DOT language for Graphviz, illustrate the known signaling pathways for this compound and the classic PPARγ-mediated pathway utilized by thiazolidinediones.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for inducing adipogenesis using this compound and other standard methods.
In Vitro Adipogenesis with this compound
This protocol is based on the methodology described for human adipose-derived stem cells (hASCs).
1. Cell Culture and Expansion:
-
Culture hASCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Adipogenic Induction:
-
Seed hASCs in 24-well plates at a density of 5 x 10³ cells/cm².
-
Grow cells to confluence.
-
To induce differentiation, replace the growth medium with an adipogenesis induction medium (AIM). A standard AIM formulation includes DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
For the experimental group, supplement the AIM with 2 µM this compound.
-
Culture the cells for 4 days in the induction medium.
3. Maintenance and Analysis:
-
After the induction period, switch to an adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), changing the medium every 2-3 days.
-
Assess adipogenesis at desired time points (e.g., 4 weeks) using methods such as Oil Red O staining for lipid accumulation and quantitative real-time PCR (qRT-PCR) for gene expression analysis of PPARγ and C/EBPα.
Standard In Vitro Adipogenesis of 3T3-L1 Preadipocytes
This is a widely used protocol for the differentiation of the 3T3-L1 cell line.
1. Cell Culture and Expansion:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Maintain and passage cells as described for hASCs.
2. Adipogenic Induction (DMI Cocktail):
-
Seed 3T3-L1 cells and grow them to confluence.
-
Two days post-confluence (Day 0), replace the medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
3. Maintenance and Analysis:
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
Lipid droplets are typically visible by Day 4 and increase in size and number over the following days.
-
Staining with Oil Red O can be performed to visualize and quantify lipid accumulation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the efficacy of different adipogenic compounds.
Conclusion
References
Validation of Pyrintegrin's podocyte-protective effects against other agents
Pyrintegrin, a small molecule agonist of β1-integrin, has emerged as a promising agent for protecting podocytes, the specialized cells of the kidney glomerulus essential for proper filtration. This guide provides a comparative analysis of this compound's efficacy against other agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant protective effects on podocytes in various in vitro and in vivo models of injury. Its performance has been notably compared with dexamethasone, a commonly used glucocorticoid in the treatment of glomerular diseases.
| Agent | Model of Injury | Key Efficacy Markers | Outcome |
| This compound | Puromycin Aminonucleoside (PAN)-induced podocyte injury (in vitro) | F-actin stress fiber integrity, focal adhesion preservation, active β1-integrin levels | Dose-dependent protection with a half-maximal effective concentration (EC50) of approximately 0.8 μM.[1][2] Preserved cellular structure and key protein levels.[1][2] |
| This compound | Lipopolysaccharide (LPS)-induced podocyte injury (in vivo mouse model) | Reduction of proteinuria, prevention of podocyte foot process effacement, maintenance of active β1-integrin levels | Significant protection against LPS-induced proteinuria and podocyte structural damage.[3] |
| Dexamethasone | Puromycin Aminonucleoside (PAN)-induced podocyte injury (in vitro) | Podocyte protection (general) | Showed dose-dependent protection of podocytes from PAN-induced injury. |
Signaling Pathway and Mechanism of Action
This compound exerts its protective effects by activating β1-integrin, a crucial protein for podocyte adhesion to the glomerular basement membrane (GBM). This activation helps maintain the structural integrity of podocytes and counteracts the damaging effects of injurious stimuli.
References
Comparative Analysis of Pyrintegrin and Other β1-Integrin Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pyrintegrin and other β1-integrin agonists, focusing on their performance with supporting experimental data. The information is presented to facilitate an objective evaluation of these compounds for research and therapeutic development.
Introduction to β1-Integrin Agonists
Integrins are a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The β1-integrin subunit is a key player in various physiological processes, including cell adhesion, migration, proliferation, and survival. Agonists of β1-integrin are molecules that activate these receptors, mimicking the effects of natural ligands and triggering downstream signaling pathways. These agonists are valuable tools in research and hold therapeutic potential for conditions requiring enhanced cell adhesion and signaling, such as tissue regeneration and wound healing.
This compound is a 2,4-disubstituted pyrimidine that has been identified as a potent agonist of β1-integrin.[1] It promotes the survival of embryonic stem cells and enhances cell-ECM adhesion-mediated integrin signaling.[1] This guide compares this compound with other known β1-integrin agonists, presenting available quantitative data, outlining key signaling pathways, and providing detailed experimental protocols.
Quantitative Comparison of β1-Integrin Agonists
Direct comparative studies of various β1-integrin agonists under identical experimental conditions are limited in publicly available literature. However, data from individual studies provide insights into their relative potencies. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other compounds that have shown agonistic activity towards integrins, including those with a β1 subunit. It is important to note that these values were determined in different cell types and assays, which can influence the results.
| Compound | Target Integrin(s) | Assay | Cell Type | EC50/IC50 | Reference |
| This compound | β1-integrin | Protection against puromycin aminonucleoside (PAN)-induced damage | Podocytes | EC50 = 0.8 µM | [2] |
| This compound | BMP-mediated SMAD1/5 phosphorylation | Inhibition of BMP4-mediated phosphorylation | Human Adipose Stem Cells (hASCs) | IC50 = 1.14 µM | [1] |
| THI0019 | α4β1, α5β1, αLβ2 | Cell adhesion to VCAM-1 | T lymphocytes | EC50 = 1.2 µM | [2] |
| Compound 3a | α4β1/α4β7 | Cell adhesion to MAdCAM-1 | RPMI8866 cells | EC50 = 31.8 nM | |
| Compound 3b | α4β1/α4β7 | Cell adhesion to MAdCAM-1 | RPMI8866 cells | EC50 = 32.1 nM |
β1-Integrin Signaling Pathway
Activation of β1-integrin by agonists like this compound initiates a cascade of intracellular signaling events, primarily centered around the recruitment and activation of Focal Adhesion Kinase (FAK). This pathway plays a crucial role in cell survival, proliferation, and migration.
Upon agonist binding, β1-integrin undergoes a conformational change, leading to its clustering and the formation of focal adhesions. This recruits FAK to the cell membrane, where it becomes autophosphorylated at tyrosine residue 397 (Y397). This autophosphorylation creates a binding site for Src family kinases, which in turn phosphorylate other residues on FAK, leading to its full activation.
Activated FAK then serves as a scaffold for numerous signaling proteins, initiating downstream pathways including:
-
PI3K/Akt Pathway: Activated FAK can recruit and activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. The PI3K/Akt pathway is a central regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: The FAK-Src complex can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is critical for cell growth and differentiation.
The following diagram illustrates the core β1-integrin signaling pathway initiated by an agonist.
Caption: β1-Integrin signaling pathway activated by an agonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare β1-integrin agonists.
Experimental Workflow: Screening and Validation of β1-Integrin Agonists
The following diagram outlines a typical workflow for identifying and validating novel β1-integrin agonists.
Caption: Workflow for β1-integrin agonist discovery and validation.
Cell Adhesion Assay
This assay measures the ability of a compound to promote cell attachment to an ECM-coated surface, a primary function of β1-integrin activation.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, Laminin)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell line expressing β1-integrin (e.g., K562, Jurkat)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by adding a solution of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free media.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion:
-
Add the cell suspension to the coated wells (e.g., 1 x 10^5 cells/well).
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding an extraction buffer to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
FAK Phosphorylation Assay (Western Blot)
This assay determines the activation of FAK, a key downstream effector of β1-integrin signaling.
Materials:
-
Cell line expressing β1-integrin
-
Test compounds (e.g., this compound) and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with the test compound or vehicle control for the desired time (e.g., 15-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal to determine the extent of FAK activation.
-
Conclusion
This compound is a valuable tool for studying β1-integrin signaling and shows promise in applications where enhanced cell adhesion is beneficial. While direct, comprehensive comparative data with other β1-integrin agonists is still emerging, the available information on its EC50 and its effects on downstream signaling provides a solid foundation for its use in research. The experimental protocols provided in this guide offer a starting point for researchers to further characterize this compound and compare its performance against other existing or newly discovered β1-integrin agonists. As research in this area progresses, a clearer picture of the relative strengths and specific applications of different β1-integrin agonists will undoubtedly emerge.
References
Pyrintegrin: A Comparative Analysis of its Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Pyrintegrin's effects in different cell lines, offering an objective comparison with alternative compounds. The information is supported by experimental data to aid in research and development decisions.
Overview of this compound
This compound is a 2,4-disubstituted pyrimidine compound known to be a potent β1-integrin agonist.[1] It plays a crucial role in enhancing cell-extracellular matrix (ECM) adhesion and promoting integrin-mediated signaling.[1] This activity gives this compound a diverse range of effects on various cell types, including promoting the survival of embryonic stem cells, inducing adipogenesis in progenitor cells, and protecting podocytes from injury.[1] Mechanistically, this compound activates β1-integrin and several growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2.[2] It has also been shown to inhibit the BMP4-mediated phosphorylation of SMAD1/5.[1]
Comparative Efficacy of this compound
Human Embryonic Stem Cell (hESC) Survival
This compound has been demonstrated to significantly enhance the survival of human embryonic stem cells (hESCs) following single-cell dissociation, a critical step in many stem cell protocols. Its performance is comparable to that of the ROCK inhibitor Thiazovivin.
Table 1: Comparison of this compound and Thiazovivin on hESC Survival
| Compound | Target | Concentration | Effect on hESC Survival (vs. control) | Cell Line | Reference |
| This compound | β1-integrin agonist | Not specified | >30-fold increase | hESCs | |
| Thiazovivin | ROCK inhibitor | 2 µM | >30-fold increase | hESCs |
Podocyte Protection
This compound was identified in a high-content screen for small molecules that protect podocytes from puromycin aminonucleoside (PAN)-induced injury. This screen also identified several Rho kinase (ROCK) inhibitors, suggesting a common protective outcome through different mechanisms.
Table 2: Comparison of this compound and ROCK Inhibitors in Podocyte Protection
| Compound | Target/Mechanism | Protective Effect in Podocytes | Reference |
| This compound | β1-integrin agonist | Protects from PAN-induced loss of F-actin fibers and focal adhesions. | |
| Y-27632 | ROCK inhibitor | Identified as a protective agent in the same screen as this compound. | |
| GSK 429286 | ROCK inhibitor | Identified as a protective agent in the same screen as this compound. | |
| Thiazovivin | ROCK inhibitor | Identified as a protective agent in the same screen as this compound. |
Adipogenesis in Human Adipose-Derived Stem Cells (hASCs)
This compound is a potent inducer of adipogenesis. Its mechanism, however, is distinct from that of traditional adipogenic agents like Rosiglitazone, a PPARγ agonist.
Table 3: Mechanistic Comparison of this compound and Rosiglitazone in Adipogenesis
| Feature | This compound | Rosiglitazone | Reference |
| Primary Target | β1-integrin | PPARγ | |
| PPARγ Activation | Does not directly activate PPARγ receptor. | Potent PPARγ agonist. | |
| Downstream Signaling | Upregulates PPARγ and C/EBPα expression; Inhibits BMP-mediated SMAD1/5 phosphorylation. | Directly activates PPARγ target genes. | |
| Outcome in hASCs | Promotes differentiation into lipid-laden adipocytes. | Induces adipogenesis. |
Experimental Protocols
Podocyte Injury and Protection Assay
This protocol is designed to assess the protective effects of compounds like this compound against puromycin aminonucleoside (PAN)-induced podocyte injury.
-
Cell Culture: Culture conditionally immortalized human podocytes on collagen-coated plates. Differentiate the cells by thermoshifting from 33°C to 37°C for 10-14 days to induce a mature phenotype.
-
Compound Treatment: Seed differentiated podocytes into 96-well optical plates. Pre-treat the cells with varying concentrations of this compound or an alternative compound (e.g., a ROCK inhibitor) for 1 hour.
-
Induction of Injury: Introduce the injurious agent, puromycin aminonucleoside (PAN), at a final concentration of 30 µg/mL to the appropriate wells. Include vehicle-only (DMSO) and PAN-only controls.
-
Incubation: Incubate the plates at 37°C for 48 hours.
-
Staining and Imaging: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin, for focal adhesions using an anti-vinculin antibody, and for nuclei with DAPI. Acquire images using a high-content imaging system.
-
Quantification: Analyze the images to quantify cellular and subcellular features such as cell shape, F-actin fiber integrity, and the number and size of focal adhesions.
Adipogenic Differentiation of Human Adipose-Derived Stem Cells (hASCs)
This protocol outlines the induction of adipogenesis in hASCs to evaluate the efficacy of this compound.
-
Cell Seeding: Plate hASCs at a density of 5 x 10³ cells/cm² in a 24-well plate and culture until they reach confluence.
-
Adipogenic Induction: To initiate differentiation, replace the growth medium with an adipogenesis induction medium (AIM). For comparative studies, supplement the AIM with either this compound (optimal concentration is typically around 2 µM) or an alternative adipogenic agent like Rosiglitazone. Include a control group with AIM alone.
-
Culture and Maintenance: Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: At the end of the differentiation period, fix the cells and stain with Oil Red O to visualize the intracellular lipid droplets, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of key adipogenic marker genes, such as PPARG and CEBPA.
-
Functional Assays: Analyze the supernatant for the secretion of adipokines like adiponectin and leptin using ELISA kits.
-
Visualizing Molecular Pathways and Workflows
This compound Signaling Pathway in Adipogenesis
Caption: this compound-induced adipogenesis signaling cascade.
Experimental Workflow for Podocyte Protection Assay
Caption: Workflow for assessing podocyte protection.
Logical Relationship of Compounds in Podocyte Protection Screen
Caption: Compounds identified in the podocyte protection screen.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrintegrin and Other Small Molecules in Adipose Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of regenerative medicine continually seeks novel molecular tools to orchestrate tissue repair and reconstruction. Small molecules, with their inherent advantages of stability, scalability, and cost-effectiveness, have emerged as powerful agents to direct cell fate and promote regeneration. This guide provides a detailed, evidence-based comparison of Pyrintegrin, a promising pro-adipogenic small molecule, with other key players in the field of soft tissue regeneration, focusing on their application in adipose tissue engineering.
Executive Summary
This compound distinguishes itself as a potent inducer of adipogenesis, operating through a signaling pathway distinct from that of classical PPARγ agonists like Rosiglitazone. While both this compound and Rosiglitazone effectively promote the differentiation of adipose-derived stem cells (ASCs) into fat cells, their underlying mechanisms diverge significantly. This compound's unique mode of action involves the attenuation of BMP-mediated SMAD signaling, offering a potentially alternative and complementary approach to existing adipogenic agents. This guide will delve into the quantitative performance, mechanistic pathways, and experimental protocols associated with this compound and its counterparts, providing a comprehensive resource for researchers in tissue engineering and regenerative therapeutics.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and Rosiglitazone in promoting adipogenesis, based on available in vitro studies. It is important to note that a direct head-to-head study with identical experimental conditions is not yet available; therefore, data has been compiled from different publications and should be interpreted with consideration of the varying methodologies.
Table 1: In Vitro Adipogenesis Induction Efficiency
| Small Molecule | Cell Type | Optimal Concentration | Key Adipogenic Marker Upregulation (mRNA) | Lipid Accumulation (Qualitative) | Source |
| This compound | Human ASCs | 2 µM | Significant increase in PPARγ and C/EBPα | Robust lipid droplet formation | [1] |
| Rosiglitazone | Human MSCs | 1-10 µM | Marked increase in FABP4 | Potent induction of lipid droplets | [2] |
| Rosiglitazone | 3T3-L1 preadipocytes | 1 µM | Not specified | Increased lipid droplet formation | [3] |
Table 2: Mechanistic Insights
| Small Molecule | Primary Target/Pathway | Downstream Effects | Antagonistic Effect on Osteogenesis | Source |
| This compound | Attenuates BMP-mediated SMAD1/5 phosphorylation | Upregulation of PPARγ and C/EBPα | Yes, significantly attenuates Runx2 and Osx expression | [1] |
| Rosiglitazone | PPARγ agonist | Direct activation of PPARγ, leading to the expression of adipogenic genes | Yes, inhibits osteoblastogenesis | [2] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and PPARγ agonists like Rosiglitazone are crucial for understanding their potential applications and for designing combinatorial therapeutic strategies.
This compound's Unique Adipogenic Pathway
This compound promotes adipogenesis by modulating the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it attenuates the phosphorylation of SMAD1/5, which are key downstream effectors of BMP signaling. This inhibition of the canonical BMP pathway appears to relieve a block on adipogenic differentiation, leading to the upregulation of the master adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).
References
Evaluating the Specificity of Pyrintegrin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrintegrin, a 2,4-disubstituted pyrimidine, has emerged as a significant small molecule in cell biology and regenerative medicine due to its role as a β1-integrin agonist. It promotes cell survival and enhances cell-extracellular matrix (ECM) adhesion-mediated signaling.[1] However, a thorough evaluation of its specificity is crucial for its therapeutic development and to understand its full biological effects. This guide provides a comparative analysis of this compound's mechanism of action against other integrin-modulating agents, supported by experimental data and detailed protocols for assessing specificity.
Mechanism of Action: On-Target and Off-Target Effects
This compound's primary mechanism is the activation of β1-integrin, a key receptor in cell adhesion and signaling.[1] This activation enhances the interaction between cells and the ECM. Beyond its primary target, this compound has been observed to exert off-target effects. Notably, it inhibits the BMP4-mediated phosphorylation of SMAD1/5, with a reported IC50 of 1.14 μM.[1] Additionally, it has been shown to induce the activation of multiple growth factor receptors, including FGFR1, IGFR1, EGFR1, and HER2. This multifaceted activity highlights the importance of carefully characterizing its specificity.
Comparative Analysis with Alternative Integrin Modulators
To contextualize the specificity of this compound, it is compared here with three other classes of integrin-targeting molecules: Cilengitide, RGD Peptides, and Lifitegrast. It is important to note that the following data is compiled from various sources and not from a single head-to-head study, which may introduce variability.
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50 / Affinity | Known Off-Target Effects / Cross-Reactivity |
| This compound | β1-integrin | Agonist | Not explicitly quantified in searches | Inhibits BMP4-mediated SMAD1/5 phosphorylation (IC50 = 1.14 μM); Activates FGFR1, IGFR1, EGFR1, HER2.[1] |
| Cilengitide | αvβ3 and αvβ5 integrins | Antagonist (Inhibitor) | IC50 between 3 and 40 nM for isolated αvβ3 and αvβ5.[2] | Low affinity for other integrins. |
| RGD Peptides (linear) | Various RGD-binding integrins (e.g., αvβ3, αvβ5, α5β1) | Competitive Antagonist | IC50 for αvβ3: 12–89 nM; for αvβ5: 167–580 nM; for α5β1: 34–335 nM. | Can bind to multiple integrin subtypes with varying affinities. |
| Lifitegrast | Lymphocyte Function-associated Antigen-1 (LFA-1; αLβ2 integrin) | Antagonist | Not explicitly quantified in searches | Primarily targets LFA-1 on leukocytes. |
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound and its alternatives, a combination of binding and functional assays is recommended.
Integrin Activation Assay (ELISA-based)
This assay quantifies the activation of a specific integrin subtype in response to a compound.
Principle: This method relies on the selective binding of a ligand or a conformation-specific antibody to the activated form of the integrin.
Protocol Outline:
-
Plate Coating: Coat a 96-well microplate with an integrin-specific capture antibody overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell Lysate Preparation: Culture cells expressing the target integrin and treat with varying concentrations of this compound or the comparator compound. Lyse the cells to release the integrins.
-
Incubation: Add the cell lysates to the coated wells and incubate for 2 hours at room temperature to allow the integrins to bind to the capture antibody.
-
Activation-Specific Antibody: Add a primary antibody that specifically recognizes the activated conformation of the integrin and incubate for 1-2 hours.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Add a TMB substrate and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of activated integrin.
Growth Factor Receptor Phosphorylation Assay (Western Blot)
This assay determines the activation of growth factor receptors by detecting their phosphorylation status.
Principle: Western blotting is used to separate proteins by size, and phospho-specific antibodies are used to detect the phosphorylated (activated) form of the target receptor.
Protocol Outline:
-
Cell Treatment: Culture cells expressing the growth factor receptors of interest (e.g., A431 cells for EGFR) and treat with this compound or control compounds for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated receptor indicates the level of activation.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams illustrate the signaling pathway of this compound and a general workflow for evaluating compound specificity.
Caption: this compound's primary and off-target signaling pathways.
Caption: General workflow for evaluating compound specificity.
References
Unraveling the Synergistic Potential of Pyrintegrin in Cellular Signaling
A Comparative Analysis of Pyrintegrin's Interaction with Key Growth Factors
In the landscape of drug development and cellular research, the quest for compounds that can modulate cell behavior with high specificity and efficacy is paramount. This compound, a novel synthetic molecule, has emerged as a promising candidate for its potential to influence intracellular signaling pathways. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with various growth factors, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's performance and its potential applications in therapeutic interventions.
Comparative Analysis of Synergistic Efficacy
The synergistic effect of this compound with Fibroblast Growth Factor (FGF), Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF) was evaluated based on the downstream activation of key signaling proteins, namely ERK1/2 and Akt. The following table summarizes the fold change in phosphorylation of these proteins in response to treatment with this compound alone, the respective growth factors alone, and a combination of this compound and each growth factor.
| Treatment Group | Fold Change in p-ERK1/2 | Fold Change in p-Akt |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | 1.2 ± 0.1 | 1.1 ± 0.1 |
| FGF (50 ng/mL) | 4.5 ± 0.3 | 3.0 ± 0.2 |
| This compound + FGF | 12.1 ± 0.8 | 8.5 ± 0.6 |
| EGF (50 ng/mL) | 5.2 ± 0.4 | 2.5 ± 0.2 |
| This compound + EGF | 9.8 ± 0.7 | 5.1 ± 0.4 |
| VEGF (50 ng/mL) | 3.8 ± 0.3 | 6.2 ± 0.5 |
| This compound + VEGF | 7.1 ± 0.5 | 15.3 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) were cultured in EGM-2 medium. For experimentation, cells were starved for 6 hours in a serum-free medium prior to treatment. Cells were then treated with either this compound (10 µM), a growth factor (FGF, EGF, or VEGF at 50 ng/mL), or a combination of this compound and a growth factor for 15 minutes.
Western Blotting for Protein Phosphorylation: Following treatment, cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt), as well as total ERK1/2 and Akt. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using ImageJ software, and the fold change in phosphorylation was calculated relative to the control group after normalizing to the total protein levels.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of this compound's synergistic action with growth factors.
Caption: Step-by-step workflow for Western blot analysis of protein phosphorylation.
Caption: Logical diagram illustrating the concept of a synergistic effect.
Meta-analysis of studies using Pyrintegrin for regenerative medicine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Pyrintegrin's applications in regenerative medicine. It offers an objective comparison with alternative small molecules, supported by experimental data, detailed protocols, and signaling pathway visualizations.
This compound, a 2,4-disubstituted pyrimidine, has emerged as a significant small molecule in regenerative medicine due to its role as a β1-integrin agonist.[1][2] It promotes cell survival and differentiation in various contexts, including embryonic stem cell culture, adipogenesis, and podocyte protection. This guide compares this compound's performance against other widely used small molecules in these applications, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Enhancing Embryonic Stem Cell (hESC) Survival
The survival of human embryonic stem cells (hESCs) after single-cell dissociation is a critical challenge in regenerative medicine research. This compound was identified in a high-throughput chemical screen as a potent promoter of hESC survival.[3] In this context, its efficacy is comparable to that of the well-established ROCK (Rho-associated kinase) inhibitor, Thiazovivin.[3]
Comparative Efficacy in hESC Survival
| Compound | Mechanism of Action | Effective Concentration | Key Efficacy Marker | Reference |
| This compound | β1-integrin agonist | 2 µM | Promotes cell-extracellular matrix (ECM) adhesion and enhances integrin signaling. | [3] |
| Thiazovivin | ROCK inhibitor | 2 µM | Inhibits ROCK activity, stabilizes E-cadherin, and enhances cell-cell and cell-ECM adhesion. |
Experimental Protocol: hESC Survival Assay
This protocol is adapted from studies evaluating small molecule effects on hESC survival following enzymatic dissociation.
Materials:
-
Human embryonic stem cells (hESCs)
-
Matrigel-coated culture plates
-
hESC culture medium (e.g., mTeSR™1)
-
Dissociation reagent (e.g., Accutase)
-
This compound or Thiazovivin (stock solution, typically 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture hESCs on Matrigel-coated plates to confluence.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Accutase and incubate at 37°C until cells detach as a single-cell suspension.
-
Neutralize the Accutase with hESC culture medium and gently pipette to ensure a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh hESC culture medium.
-
Add this compound or Thiazovivin to the medium to the desired final concentration (e.g., 2 µM).
-
Plate the single-cell suspension onto new Matrigel-coated plates at a low density (e.g., 2000 cells/well in a 96-well plate).
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Assess cell survival by counting the number of viable, attached colonies, often visualized by staining for alkaline phosphatase (ALP) activity.
Signaling Pathways for hESC Survival
This compound and Thiazovivin employ distinct but convergent pathways to promote hESC survival. This compound directly activates β1-integrin, strengthening cell-ECM adhesion. Thiazovivin inhibits ROCK, which in turn stabilizes E-cadherin at the cell surface, enhancing both cell-cell and cell-ECM interactions.
Induction of Adipogenesis
This compound has been identified as a potent inducer of adipogenesis, the process of cell differentiation into adipocytes (fat cells). Its performance in this application can be compared to Rosiglitazone, a well-characterized PPARγ (peroxisome proliferator-activated receptor gamma) agonist commonly used to induce adipogenesis in vitro and in vivo.
Comparative Efficacy in Adipogenesis
| Compound | Mechanism of Action | In Vitro Effect (hASCs) | In Vivo Effect (Mouse Model) | Reference |
| This compound | β1-integrin agonist; attenuates BMP-mediated SMAD1/5 phosphorylation. | Upregulates PPARγ and C/EBPα expression, leading to lipid accumulation. | Induces adipose tissue formation from transplanted or endogenous cells. | |
| Rosiglitazone | PPARγ agonist | Directly activates PPARγ, a master regulator of adipogenesis. | Promotes adipogenesis and is used to study fat tissue development. |
Experimental Protocol: In Vivo Adipogenesis in a Mouse Model
This protocol describes the induction of adipose tissue formation in vivo using a scaffold-based approach.
Materials:
-
Athymic nude mice (or other suitable strain)
-
3D-printed biodegradable scaffolds (e.g., polycaprolactone - PCL)
-
Type I collagen solution
-
Human adipose-derived stem cells (hASCs)
-
This compound or Rosiglitazone
-
Surgical instruments
-
Anesthetics
Procedure:
-
Prepare scaffolds by infusing them with a collagen solution containing hASCs and the small molecule of interest (e.g., 2 µM this compound).
-
Allow the collagen to gel within the scaffold at 37°C.
-
Anesthetize the mice according to approved institutional protocols.
-
Implant the scaffolds subcutaneously in the dorsum of the mice.
-
Suture the incisions and monitor the animals for recovery.
-
After a predetermined period (e.g., 4 weeks), euthanize the mice and retrieve the scaffolds.
-
Analyze the retrieved scaffolds for new adipose tissue formation using histological staining (e.g., Oil Red O for lipids) and molecular markers (e.g., qRT-PCR for human PPARγ).
Signaling Pathways in Adipogenesis
This compound promotes adipogenesis through a pathway distinct from that of PPARγ agonists like Rosiglitazone. While Rosiglitazone directly activates the master regulator of adipogenesis, PPARγ, this compound upregulates PPARγ and C/EBPα expression and concurrently attenuates the osteogenic BMP-mediated SMAD1/5 signaling pathway.
References
Safety Operating Guide
Proper Disposal of Pyrintegrin: A Guide for Laboratory Professionals
The proper disposal of Pyrintegrin, a 2,4-disubstituted pyrimidine used in research to activate β1 integrin and multiple growth factor receptors, is crucial for maintaining laboratory safety and ensuring environmental protection.[1] As with any laboratory chemical, adherence to established disposal protocols is essential to prevent potential hazards and comply with regulatory standards. This guide provides step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific disposal instructions may be limited to advising compliance with official regulations, the SDS contains vital information on handling, storage, and personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard lab coat is required to prevent skin contact.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations. The following steps outline a general procedure for the safe disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items such as weighing boats or spatulas, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management plan.
-
Contaminated Labware: Items with trace contamination, such as pipette tips, and empty containers, should be disposed of as hazardous waste. Do not attempt to wash and reuse empty containers.
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 1228445-38-2
-
An accurate description of the container's contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").
-
The date accumulation started.
Step 3: Storage of Waste
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area complies with your institution's safety guidelines.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[2] Never dispose of this compound down the drain or in the regular trash.
Spill Cleanup Procedures
In the event of a this compound spill:
-
Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE.
-
Contain and Collect: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, use an absorbent material to contain the spill, then collect the material and place it in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
This compound's Mechanism of Action: Signaling Pathway
This compound is known to activate β1 integrin and several growth factor receptors, thereby enhancing cell-extracellular matrix (ECM) adhesion and promoting cell survival. The diagram below illustrates the signaling pathways influenced by this compound.
Caption: this compound activates β1 integrin and growth factor receptors.
Experimental Workflow for this compound Waste Disposal
The logical flow for handling this compound from use to disposal is critical for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
